molecular formula C24H20O10 B12378355 Edgeworoside C

Edgeworoside C

Cat. No.: B12378355
M. Wt: 468.4 g/mol
InChI Key: DQEAAVKYRCHQOQ-NYPUNPOJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Edgeworoside C has been reported in Edgeworthia chrysantha with data available.

Properties

Molecular Formula

C24H20O10

Molecular Weight

468.4 g/mol

IUPAC Name

7-hydroxy-8-[2-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-8-yl]chromen-2-one

InChI

InChI=1S/C24H20O10/c1-10-19(28)20(29)21(30)24(31-10)32-14-7-3-12-5-9-16(27)34-23(12)18(14)17-13(25)6-2-11-4-8-15(26)33-22(11)17/h2-10,19-21,24-25,28-30H,1H3/t10-,19-,20+,21+,24-/m0/s1

InChI Key

DQEAAVKYRCHQOQ-NYPUNPOJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C=C2)C=CC(=O)O3)C4=C(C=CC5=C4OC(=O)C=C5)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C3=C(C=C2)C=CC(=O)O3)C4=C(C=CC5=C4OC(=O)C=C5)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Edgeworoside C from Edgeworthia chrysantha

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edgeworoside C, a naturally occurring coumarin glycoside, has been identified within the stems and barks of Edgeworthia chrysantha Lindl. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological evaluation of this compound. Detailed experimental protocols for extraction, purification, and analytical characterization are presented to facilitate further research and development. The methodologies covered include solvent extraction, column chromatography, and high-speed counter-current chromatography (HSCCC) for isolation, as well as mass spectrometry and nuclear magnetic resonance spectroscopy for structural determination. Additionally, this guide summarizes the current understanding of the analgesic properties of this compound and touches upon the broader anti-inflammatory potential of related compounds from E. chrysantha.

Introduction

Edgeworthia chrysantha Lindl., commonly known as paperbush, is a plant with a history of use in traditional medicine for its anti-inflammatory and analgesic effects[1]. Phytochemical investigations of this plant have led to the discovery of a variety of bioactive compounds, including several coumarins. Among these, this compound has been isolated and identified as a constituent with notable biological activity. This document serves as a technical resource for researchers interested in the isolation and further investigation of this compound for potential therapeutic applications.

Discovery and Isolation

The initial discovery of this compound was part of a broader phytochemical screening of E. chrysantha. The isolation process involves a multi-step procedure beginning with solvent extraction of the plant material, followed by fractionation and chromatographic purification.

Experimental Protocols

2.1.1. Plant Material and Extraction

  • Plant Material: Air-dried stems and barks of Edgeworthia chrysantha Lindl. are used as the starting material.

  • Extraction:

    • The dried plant material (3 kg) is chopped into small pieces.

    • Methanol (10 L) is added, and the mixture is refluxed. This process is repeated five times.

    • The combined methanol extracts are concentrated under vacuum to yield a residue.

    • The residue (210 g) is dissolved in 2 L of water and filtered.

    • The aqueous solution is successively extracted three times with 2 L of petroleum ether, ethyl acetate, and n-butanol.

    • The resulting extracts are evaporated to dryness under reduced pressure.

2.1.2. Fractionation of the n-Butanol Extract

The n-butanol extract, which contains this compound, is further fractionated using silica gel column chromatography.

  • Column Preparation: A silica gel column (1200 g of silica gel H, 100–200 mesh) is prepared.

  • Elution: The n-butanol extract is loaded onto the column and eluted with a chloroform-methanol solvent mixture of increasing polarity.

  • Fraction Collection: Six fractions are collected based on the elution profile.

2.1.3. Purification by High-Speed Counter-Current Chromatography (HSCCC)

Final purification of this compound is achieved using HSCCC.

  • HSCCC System: A suitable HSCCC instrument is used.

  • Solvent System: A two-phase solvent system composed of ethyl acetate-ethanol-water at a volume ratio of 15:1:15 is prepared and thoroughly equilibrated. The upper phase serves as the stationary phase, and the lower aqueous phase is the mobile phase.

  • Column Preparation: The multilayer coiled column is filled with the upper phase (stationary phase).

  • Sample Injection: The partially purified fraction containing this compound (110 mg) is dissolved in a 20 mL mixture of the lower and upper phases (1:1, v/v) and injected into the system.

  • Chromatography: The apparatus is run at a revolution speed of 850 rpm, and the mobile phase is pumped at a flow rate of 2.0 mL/min.

  • Fraction Collection and Analysis: Eluted fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound.

Data Presentation: Isolation and Purification
ParameterValueReference
Starting Plant Material3 kg of air-dried stems and barks
n-Butanol Extract Yield46 g
Partially Purified Extract for HSCCC110 mg
Yield of this compound from HSCCC45 mg
Purity of Isolated this compound>99%

Visualization: Experimental Workflow

experimental_workflow plant_material E. chrysantha Stems & Barks extraction Methanol Reflux Extraction plant_material->extraction partition Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partition n_butanol_extract n-Butanol Extract partition->n_butanol_extract silica_gel Silica Gel Column Chromatography n_butanol_extract->silica_gel partially_purified Partially Purified Extract silica_gel->partially_purified hsccc High-Speed Counter-Current Chromatography (HSCCC) partially_purified->hsccc edgeworoside_c Pure this compound hsccc->edgeworoside_c

Figure 1: Workflow for the Isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

3.1.1. Mass Spectrometry (MS)

  • Sample Preparation: A purified sample of this compound is dissolved in a suitable volatile solvent.

  • Instrumentation: A mass spectrometer equipped with an electron impact ion source is used.

  • Analysis: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • Data Acquisition: The resulting positively charged ions and their fragments are separated based on their mass-to-charge ratio (m/z) and detected.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded to elucidate the detailed chemical structure of this compound.

  • Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Additional experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.

Data Presentation: Spectroscopic Data

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in DMSO-d₆) [2]

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, J in Hz)
2160.2-
3112.16.25 (1H, d, J=9.2)
4145.18.01 (1H, d, J=9.2)
4a--
5125.7-
6114.1-
7154.8-
8128.6-
8a--
1'--
2'102.0-
3'156.3-
4'121.0-
5'130.5-
6'105.7-
7'-10.6 (1H, br s, 7'-OH)
8'--
9'174.6-
10112.5-
7'-CH₂25.32.68 (2H, t, J=7.2)
8'-CH₂34.32.43 (2H, t, J=7.2)

Biological Activity

This compound has been evaluated for its analgesic properties. The broader class of coumarins from E. chrysantha has also been investigated for anti-inflammatory effects.

Experimental Protocols

4.1.1. Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

  • Animals: Male ICR mice are used.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • This compound (at a specific dose, e.g., 50 mg/kg) or a vehicle control is administered intraperitoneally (i.p.).

    • After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid in saline is injected i.p.

    • The number of writhes (a specific stretching posture) is counted for a defined period (e.g., 15 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [ (Control mean - Treated mean) / Control mean ] x 100

4.1.2. Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This in vitro assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).

    • After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated, and an IC₅₀ value (the concentration required to inhibit 50% of NO production) can be determined.

Data Presentation: Biological Activity

Table 3: Analgesic Activity of this compound

AssaySpeciesDoseEffectReference
Acetic Acid-Induced Writhing TestMice50 mg/kg (i.p.)Significant reduction in writhing[1]

Note: One study reported that this compound did not exhibit significant anti-inflammatory activity in the xylene-induced ear edema model in mice, while other coumarins from the same plant, such as edgeworin and edgeworoside A, did show anti-inflammatory effects.[1]

Visualization: Potential Signaling Pathways

Coumarins are known to exert their anti-inflammatory effects through various signaling pathways. While the specific pathways modulated by this compound have not been fully elucidated, the following diagram illustrates general anti-inflammatory pathways potentially affected by coumarins.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, ERK, JNK) tlr4->mapk nfkb_pathway IκBα Degradation tlr4->nfkb_pathway nfkb NF-κB mapk->nfkb nfkb_pathway->nfkb nfkb_n NF-κB nfkb->nfkb_n Translocation nrf2_pathway Nrf2 Activation nrf2 Nrf2 nrf2_pathway->nrf2 nrf2_n Nrf2 nrf2->nrf2_n Translocation pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nfkb_n->pro_inflammatory antioxidant Antioxidant Response Element (ARE) nrf2_n->antioxidant edgeworoside_c This compound (Potential Action) edgeworoside_c->mapk Inhibition edgeworoside_c->nfkb_pathway Inhibition edgeworoside_c->nrf2_pathway Activation

References

Chemical structure and properties of Edgeworoside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edgeworoside C is a naturally occurring coumarin glycoside isolated from the medicinal plant Edgeworthia chrysantha. This document provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. It includes comprehensive spectroscopic data, detailed experimental protocols for its isolation and purification, and an outline of the methodology used to assess its analgesic properties. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound is a complex coumarin derivative characterized by a glycosidic linkage. Its chemical identity has been established through extensive spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 126221-40-7[2]
Molecular Formula C₂₄H₂₀O₁₀[2]
Molecular Weight 468.41 g/mol [2]
Appearance White powder[1]
Solubility Information on specific solubility values is limited. For experimental purposes, stock solutions can be prepared and stored at -80°C for up to 6 months or at -20°C for up to 1 month. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath is recommended.
Melting Point Data not available in the reviewed literature.

Spectroscopic Data

The structural elucidation of this compound was accomplished using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The detailed ¹H and ¹³C NMR spectral data are presented below.[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆) [1]

Position¹³C (δc)¹H (δH, J in Hz)
2160.5
3113.16.30 (d, 9.5)
4144.68.11 (d, 9.5)
5128.97.71 (d, 8.5)
6117.87.42 (d, 8.5)
7160.9
8102.1
9155.9
10112.5
1'
2'102.06.53 (d, 2.0)
3'156.3
4'121.0
5'130.57.82 (d, 8.5)
6'105.76.47 (dd, 8.5, 2.0)
7'10.6 (br s)
8'34.32.43 (t, 7.2)
9'174.6
Glc-1''100.25.11 (d, 7.5)
Glc-2''73.43.25-3.40 (m)
Glc-3''76.53.25-3.40 (m)
Glc-4''69.83.25-3.40 (m)
Glc-5''77.23.25-3.40 (m)
Glc-6''60.93.55 (m), 3.75 (m)

Biological Activity

This compound has been investigated as part of broader studies on the pharmacological effects of compounds isolated from Edgeworthia chrysantha.

Table 3: Summary of Known Biological Activities of this compound

ActivityExperimental ModelResultsIC₅₀Source
Analgesic Acetic acid-induced writhing test in miceShowed analgesic effect.Not Reported[3]
Anti-inflammatory Xylene-induced ear edema and Freund's complete adjuvant-induced paw edema in miceNo significant anti-inflammatory effect was observed.Not Applicable[3]
Cytotoxicity Not ReportedData not available in the reviewed literature.Not Reported

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from the n-butanol extract of the stems and barks of Edgeworthia chrysantha using high-speed counter-current chromatography (HSCCC).[2]

Experimental Workflow for Isolation and Purification

G cluster_extraction Plant Material Processing cluster_purification High-Speed Counter-Current Chromatography (HSCCC) cluster_analysis Analysis and Identification plant_material Stems and Barks of Edgeworthia chrysantha extraction Extraction with n-butanol plant_material->extraction crude_extract n-butanol Extract extraction->crude_extract sample_prep Sample Preparation: Dissolve extract in a 1:1 mixture of lower and upper phases crude_extract->sample_prep hsccc HSCCC Separation hplc Purity Analysis by HPLC (>99%) hsccc->hplc solvent_system Two-phase solvent system: ethyl acetate-ethanol-water (15:1:15, v/v/v) solvent_system->hsccc mobile_phase Mobile Phase: Lower aqueous phase mobile_phase->hsccc stationary_phase Stationary Phase: Upper organic phase stationary_phase->hsccc conditions Flow rate: 2.0 mL/min Revolution speed: 850 rpm conditions->hsccc sample_prep->hsccc ms Mass Spectrometry (MS) hplc->ms nmr ¹H and ¹³C NMR Spectroscopy ms->nmr structure_id Structure Identification nmr->structure_id G cluster_animal_prep Animal Preparation cluster_dosing Treatment Groups cluster_procedure Writhing Test Procedure cluster_analysis Data Analysis mice ICR Mice (male) acclimatization Acclimatization mice->acclimatization fasting Fasting (12 hours prior) acclimatization->fasting control_group Control Group (Vehicle) fasting->control_group test_group Test Group (this compound) fasting->test_group positive_control Positive Control (e.g., Aspirin) fasting->positive_control administration Oral Administration control_group->administration test_group->administration positive_control->administration acetic_acid Intraperitoneal injection of 0.6% Acetic Acid (30 min post-treatment) administration->acetic_acid observation Observation Period (15 minutes) acetic_acid->observation writhing_count Count the number of writhes (stretching of hind limbs) observation->writhing_count inhibition_rate Calculate Inhibition Rate (%) writhing_count->inhibition_rate statistics Statistical Analysis (e.g., t-test) inhibition_rate->statistics conclusion Determine Analgesic Effect statistics->conclusion

References

Edgeworoside C molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edgeworoside C is a natural compound that has garnered interest within the scientific community. This technical guide provides a concise summary of its core physicochemical properties and the methodologies for its isolation, serving as a foundational resource for researchers investigating this molecule.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

PropertyValue
Molecular FormulaC₂₄H₂₀O₁₀
Molecular Weight468.41 g/mol
CAS Number126221-40-7

Experimental Protocols

Isolation of this compound from Edgeworthia chrysantha Lindl.

A key method for obtaining pure this compound is through its isolation from the stems and barks of Edgeworthia chrysantha Lindl. High-Speed Counter-Current Chromatography (HSCCC) has been successfully employed for this purpose.

1. Plant Material and Extraction:

  • The dried and powdered stems and barks of Edgeworthia chrysantha Lindl. are extracted with a suitable solvent, such as methanol or ethanol, to create a crude extract.

  • The crude extract is then partitioned with n-butanol to obtain an n-butanol extract containing this compound.

2. High-Speed Counter-Current Chromatography (HSCCC) Protocol:

  • Solvent System: A two-phase solvent system is prepared with a composition of ethyl acetate-ethanol-water at a volume ratio of 15:1:15 (v/v/v).

  • Procedure:

    • The upper and lower phases of the solvent system are separated after equilibration.

    • The HSCCC column is filled with the stationary phase (the upper phase).

    • The apparatus is rotated at a specific speed (e.g., 800 rpm), and the mobile phase (the lower phase) is pumped through the column at a defined flow rate.

    • Once hydrodynamic equilibrium is reached, the n-butanol extract, dissolved in a small volume of the biphasic solvent system, is injected into the column.

    • The effluent from the column outlet is continuously monitored by a UV detector.

    • Fractions are collected based on the resulting chromatogram.

    • Fractions containing this compound are pooled and concentrated under reduced pressure to yield the purified compound.

3. Purity Analysis:

  • The purity of the isolated this compound is determined using High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound.

G Start Start: Plant Material (Edgeworthia chrysantha) Extraction Solvent Extraction Start->Extraction Partition n-Butanol Partition Extraction->Partition HSCCC High-Speed Counter-Current Chromatography (HSCCC) Partition->HSCCC Analysis Purity Analysis (HPLC) HSCCC->Analysis End End: Purified this compound Analysis->End

Caption: Workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific, publicly available data on the detailed biological activities and associated signaling pathways of purified this compound. While it is suggested for use in pharmacological experiments and activity screening, comprehensive studies detailing its specific effects (e.g., anti-inflammatory, antioxidant, anticancer) and its mechanisms of action are not readily found in the scientific literature. Further research is required to elucidate the pharmacological profile of this compound.

Unveiling the Therapeutic Potential of Edgeworoside C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – While dedicated research on the novel natural compound Edgeworoside C is still in its nascent stages, preliminary findings have illuminated a promising analgesic activity. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, consolidating the current knowledge on the biological activities of this compound, with a primary focus on its pain-relieving effects. This document details the experimental protocols for the key assay in which its activity was observed and provides visualizations to illustrate the experimental workflow and potential mechanistic pathways.

Core Findings: Analgesic Activity of this compound

To date, the most significant biological activity attributed to this compound is its analgesic effect, as demonstrated in a study investigating the anti-inflammatory and pain-relieving properties of compounds isolated from the plant Edgeworthia chrysantha.

Quantitative Data Summary

The following table summarizes the key findings from the aforementioned study, providing a clear comparison of the analgesic and anti-inflammatory effects of this compound and its related compounds, Edgeworin (EdN) and Edgeworoside A (EdeA).

CompoundBiological ActivityExperimental ModelResult
This compound AnalgesicAcetic acid-induced writhing test in miceEffective
Edgeworin (EdN)Anti-inflammatoryXylene-induced ear edema in miceSignificant (p<0.05-0.01)
AnalgesicAcetic acid-induced writhing test in miceSignificant (p<0.001)
Edgeworoside A (EdeA)Anti-inflammatoryXylene-induced ear edema in miceSignificant (p<0.05-0.01)
AnalgesicAcetic acid-induced writhing test in miceSignificant (p<0.001)

Table 1: Summary of the biological activities of compounds isolated from Edgeworthia chrysantha.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and further investigation of these findings.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This widely used and reliable method assesses the efficacy of peripherally acting analgesics.[2][3] The underlying principle involves the chemical induction of visceral pain in mice through the intraperitoneal injection of acetic acid.[2][3] This irritant triggers a characteristic writhing response, which includes abdominal constrictions and stretching of the hind limbs.[4] The frequency of these writhes is a quantifiable measure of pain, and a reduction in the number of writhes following the administration of a test compound indicates an analgesic effect.[4]

Procedure:

  • Animal Model: Male ICR mice are typically used for this assay.[2]

  • Test Compound Administration: this compound is administered to the test group of mice. The route of administration (e.g., oral, intraperitoneal) and the dosage would be specified in the detailed study protocol.

  • Induction of Writhing: After a predetermined period to allow for the absorption of the test compound, a solution of acetic acid (typically 0.5-1% in saline) is injected intraperitoneally.[2][3]

  • Observation and Quantification: Immediately following the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes is counted for a set period, usually 10-20 minutes.[2][3]

  • Data Analysis: The total number of writhes for each animal is recorded. The percentage of inhibition of writhing is calculated for the test group compared to a control group that receives a vehicle instead of the test compound. Statistical analysis, such as a one-way ANOVA followed by Dunnett's test, is used to determine the significance of the observed analgesic effect.[2]

Visualizing the Path to Discovery

To further elucidate the experimental process and potential areas of investigation, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Analgesic_Activity_Screening cluster_extraction Compound Isolation cluster_assay Analgesic Activity Assay plant Edgeworthia chrysantha extract Crude Extract plant->extract compounds Isolation of This compound, Edgeworin, Edgeworoside A extract->compounds animal_model Male ICR Mice compounds->animal_model compound_admin Compound Administration animal_model->compound_admin acetic_acid Acetic Acid Injection (i.p.) compound_admin->acetic_acid observation Observation of Writhing Response acetic_acid->observation data_analysis Data Analysis (% Inhibition) observation->data_analysis

Workflow for isolating and testing this compound.

Potential_Mechanism_of_Analgesic_Action acetic_acid Acetic Acid (Irritant) mediators Release of Inflammatory Mediators (e.g., Prostaglandins, Bradykinin) acetic_acid->mediators nociceptors Nociceptor Sensitization mediators->nociceptors pain_signal Pain Signal Transmission nociceptors->pain_signal writhing Writhing Response pain_signal->writhing edgeworoside_c This compound inhibition Inhibition edgeworoside_c->inhibition inhibition->mediators Potential Target

Hypothesized analgesic mechanism of this compound.

Future Directions and Broader Context

While the analgesic properties of this compound are a significant starting point, the broader chemical class to which related compounds from the Thymelaeaceae family belong—daphnane diterpenoids—exhibits a wide range of potent biological activities. These include anti-HIV, anti-cancer, and neurotrophic effects. This suggests that this compound may possess a wider pharmacological profile that warrants further investigation.

Future research should focus on:

  • Dose-response studies to quantify the analgesic efficacy of this compound and determine its ED50.

  • Investigation into the mechanism of action , including its potential effects on cyclooxygenase (COX) enzymes or other targets in the inflammatory cascade.

  • Screening for other biological activities , such as anti-inflammatory, anti-cancer, and antiviral effects, based on the known activities of structurally related compounds.

  • In-depth toxicological studies to establish a safety profile.

The discovery of the analgesic effect of this compound opens a new avenue for the development of novel pain therapeutics. This technical guide provides a foundational resource to support and stimulate further research into this promising natural product.

References

Edgeworoside C: An Evaluation of its Potential as a Cardiac Glycoside

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the proposition of Edgeworoside C as a potential cardiac glycoside. Current scientific literature, however, identifies this compound as a coumarin, a class of compounds known for their anti-inflammatory and analgesic properties.[1] It is isolated from the plant Edgeworthia chrysantha, which belongs to the Thymelaeaceae family.[2][3][4] The chemical structure of this compound (C₂₄H₂₀O₁₀) does not align with the characteristic steroidal backbone of cardenolide glycosides, the chemical class to which cardiac glycosides belong.[][6] This guide will first clarify the chemical classification of this compound and then provide a comprehensive framework for the evaluation of any novel compound for potential cardiac glycoside activity.

Chemical Classification of this compound

Scientific studies have identified this compound as a coumarin.[1] Coumarins are a group of benzopyrone secondary metabolites found in various plants. Structurally, they are distinct from cardenolide glycosides.

Cardenolide Glycosides: These are steroidal compounds characterized by a steroid nucleus with a five-membered lactone ring at the C-17 position and a sugar moiety attached at the C-3 position.[6][7] This specific structure is essential for their ability to bind to and inhibit the Na⁺/K⁺-ATPase pump in cardiomyocytes.[8]

This compound: As a coumarin, this compound possesses a benzopyrone structure, which is fundamentally different from the steroidal core of cardenolides. While some plants in the Thymelaeaceae family are known to produce toxic diterpenoids, the current evidence for Edgeworthia chrysantha points towards coumarins and other constituents, not cardenolides.[9]

Given the lack of evidence for this compound being a cardiac glycoside, the remainder of this guide will focus on the standard methodologies and signaling pathways used to evaluate a candidate compound for such properties.

The Cardiac Glycoside Mechanism of Action: A Framework for Evaluation

The hallmark of a cardiac glycoside is its ability to increase the force of myocardial contraction, a positive inotropic effect. This is achieved through the inhibition of the Na⁺/K⁺-ATPase pump in the cardiomyocyte cell membrane.

Primary Signaling Pathway

The inhibition of the Na⁺/K⁺-ATPase by a candidate compound would initiate the following cascade:

G Compound Candidate Compound ATPase Na+/K+-ATPase Compound->ATPase Inhibits Na_Intra ↑ Intracellular Na+ ATPase->Na_Intra Leads to NaCa_Exchanger Na+/Ca2+ Exchanger (Reversed/Inhibited) Na_Intra->NaCa_Exchanger Ca_Intra ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_Intra Contractility ↑ Myocardial Contractility Ca_Intra->Contractility

Caption: The canonical signaling pathway for a cardiac glycoside.

Quantitative Data for a Candidate Cardiac Glycoside

The following table summarizes the key quantitative parameters necessary to characterize a novel cardiac glycoside.

ParameterDescriptionTypical UnitsImportance
IC₅₀ (Na⁺/K⁺-ATPase) Concentration of the compound that inhibits 50% of the Na⁺/K⁺-ATPase enzyme activity.nM or µMMeasures the potency of the compound at its molecular target.
EC₅₀ (Inotropy) Concentration of the compound that produces 50% of the maximal positive inotropic effect.nM or µMIndicates the potency of the compound in a functional tissue assay.
LD₅₀ The dose of the compound that is lethal to 50% of the tested animal population.mg/kgA measure of the acute toxicity of the compound.
Therapeutic Index (TI) The ratio of the toxic dose (e.g., LD₅₀) to the effective dose (e.g., ED₅₀).DimensionlessA critical indicator of the compound's safety profile. A higher TI is desirable.

Experimental Protocols for Evaluation

A rigorous evaluation of a candidate compound for cardiac glycoside activity involves a multi-step process, from in vitro enzyme assays to in vivo hemodynamic studies.

In Vitro Evaluation

Objective: To determine the IC₅₀ of the candidate compound for Na⁺/K⁺-ATPase.

Methodology:

  • Enzyme Preparation: Isolate Na⁺/K⁺-ATPase from a suitable source, such as porcine brain or kidney, or use a commercially available purified enzyme.

  • Reaction: The enzyme's activity is measured by quantifying the rate of ATP hydrolysis, often through the detection of released inorganic phosphate (Pi).

  • Procedure: a. Incubate the enzyme with varying concentrations of the candidate compound in a buffer containing Na⁺, K⁺, Mg²⁺, and ATP. b. After a set time, stop the reaction and measure the amount of Pi produced, typically using a colorimetric method (e.g., malachite green assay). c. A dose-response curve is generated by plotting the percentage of enzyme inhibition against the compound concentration.

  • Data Analysis: The IC₅₀ is calculated from the dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified Na+/K+-ATPase Incubation Incubate Enzyme, Compound, Na+, K+, Mg2+, ATP Enzyme->Incubation Compound Candidate Compound (Serial Dilutions) Compound->Incubation Stop Stop Reaction Incubation->Stop Measure Measure Inorganic Phosphate (Pi) Stop->Measure Curve Generate Dose-Response Curve & Calculate IC50 Measure->Curve

Caption: Experimental workflow for the Na+/K+-ATPase inhibition assay.

Objective: To measure the direct inotropic effect of the candidate compound on cardiac muscle.

Methodology:

  • Tissue Isolation: Use isolated cardiac preparations, such as Langendorff-perfused whole hearts or isolated papillary muscles from a suitable animal model (e.g., guinea pig, rabbit).

  • Experimental Setup: Mount the tissue in an organ bath containing oxygenated physiological saline solution at a constant temperature. The muscle is electrically stimulated to contract at a regular frequency.

  • Measurement: A force transducer records the isometric or isotonic contractions of the muscle.

  • Procedure: a. After an equilibration period, add the candidate compound in increasing concentrations to the organ bath. b. Record the changes in the force of contraction.

  • Data Analysis: Construct a dose-response curve to determine the EC₅₀ for the inotropic effect.

In Vivo Evaluation

Objective: To assess the cardiovascular effects of the candidate compound in a living organism.

Methodology:

  • Animal Model: Anesthetized animals such as rats, dogs, or pigs are commonly used.

  • Instrumentation:

    • Arterial Catheter: For continuous monitoring of blood pressure.

    • Venous Catheter: For intravenous administration of the candidate compound.

    • Left Ventricular Catheter: A high-fidelity pressure catheter to measure left ventricular pressure (LVP) and its first derivative (dP/dt_max), a key index of myocardial contractility.

  • Procedure: a. After surgical instrumentation and a stabilization period, record baseline hemodynamic parameters. b. Administer the candidate compound as a bolus injection or a continuous infusion at escalating doses. c. Continuously record hemodynamic variables.

  • Data Analysis: Analyze the dose-dependent changes in dP/dt_max, blood pressure, and heart rate.

Conclusion

While this compound is a coumarin with documented anti-inflammatory and analgesic effects, there is currently no scientific evidence to support its classification as a cardiac glycoside. However, the principles and methodologies for evaluating a novel compound for such activity are well-established. The framework provided in this guide, encompassing the understanding of the core signaling pathway, the determination of key quantitative parameters, and the execution of rigorous experimental protocols, is essential for any research program aimed at the discovery and development of new inotropic agents for the treatment of cardiac conditions.

References

Edgeworoside C: A Comprehensive Technical Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edgeworoside C is a naturally occurring coumarin isolated from the flower buds of Edgeworthia chrysantha, a plant used in traditional Chinese medicine. This document provides an in-depth technical guide summarizing the current state of research on this compound, with a focus on its isolation, chemical properties, and putative biological activities as suggested by computational studies. While experimental validation of its pharmacological effects is still nascent, in silico models have highlighted its potential as an analgesic, anti-inflammatory, antiviral, and antidiabetic agent. This review aims to consolidate the available information to guide future research and drug development efforts.

Chemical Properties and Isolation

This compound is a coumarin glycoside with the molecular formula C₂₄H₂₀O₁₀ and a molecular weight of 468.41 g/mol .

Table 1: Chemical Identifiers for this compound

PropertyValue
Molecular Formula C₂₄H₂₀O₁₀
Molecular Weight 468.41 g/mol
CAS Number 126221-40-7
Experimental Protocols: Isolation of this compound

The primary method for the preparative isolation and purification of this compound from Edgeworthia chrysantha Lindl is High-Speed Counter-Current Chromatography (HSCCC).

Extraction and Partial Purification:

  • The air-dried and powdered stems and barks of Edgeworthia chrysantha are extracted with methanol.

  • The methanolic extract is then partitioned with n-butanol.

  • The n-butanol extract is concentrated to yield a partially purified extract containing this compound.

High-Speed Counter-Current Chromatography (HSCCC) Protocol:

  • Apparatus: A Model TBE-300A high-speed counter-current chromatograph equipped with three preparative multilayer coils.

  • Solvent System: A two-phase solvent system composed of ethyl acetate-ethanol-water at an optimized volume ratio of 15:1:15 (v/v/v) is used. The upper organic phase serves as the stationary phase, and the lower aqueous phase is the mobile phase.

  • Sample Preparation: The partially purified extract is dissolved in a 1:1 (v/v) mixture of the upper and lower phases of the solvent system.

  • Separation Procedure:

    • The multilayer coiled column is first entirely filled with the upper phase (stationary phase).

    • The lower phase (mobile phase) is then pumped into the head end of the column inlet at a flow rate of 2.0 mL/min.

    • The apparatus is run at a revolution speed of 850 rpm until hydrodynamic equilibrium is reached.

    • The sample solution is injected into the column.

    • The effluent is continuously monitored, and fractions are collected.

  • Purification and Identification: The collected fractions containing this compound are analyzed by HPLC. The structural identification is confirmed using EI-MS, ¹H NMR, and ¹³C NMR spectroscopy. This method has been shown to yield this compound with a purity of over 99%.

Biological Activities (Primarily from In Silico Studies)

Currently, the majority of the reported biological activities of this compound are derived from computational molecular docking studies. These studies predict the potential for this compound to interact with various biological targets, suggesting possible therapeutic applications. It is critical to note that these findings require experimental validation through in vitro and in vivo assays.

Analgesic and Anti-inflammatory Activity

Some studies on coumarins and their derivatives suggest that this compound may possess strong analgesic activities. Daphnetin, a related coumarin, has been shown to alleviate neuropathic pain by regulating the NF-κB dependent CXCL1/CXCR2 signaling pathway, suggesting a potential, though unconfirmed, mechanism for coumarins like this compound.

Antiviral Activity

In silico studies have explored the potential of this compound as an antiviral agent, particularly against SARS-CoV-2. Molecular docking simulations suggest that this compound may bind to and inhibit Transmembrane Serine Protease 2 (TMPRSS2), a host cell protein crucial for viral entry.

Antidiabetic Activity and Glucose Uptake

Molecular docking studies have indicated that this compound may have potential in managing diabetes. These studies predict that this compound could interact with and block the activity of AKT1, a key protein in the insulin signaling pathway.

Furthermore, research on compounds isolated from Edgeworthia chrysantha suggests that some constituents can enhance glucose uptake. Computational analysis points to a possible mechanism for some of these compounds involving the allosteric activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.

Signaling Pathways (Proposed)

The specific signaling pathways modulated by this compound have not yet been experimentally elucidated. However, based on in silico data and studies of related compounds, the following pathways are proposed as potential targets.

Signaling_Pathways cluster_Antiviral Antiviral (Proposed) cluster_Antidiabetic Antidiabetic (Proposed) Edgeworoside C_AV This compound TMPRSS2 TMPRSS2 Edgeworoside C_AV->TMPRSS2 Inhibition Viral Entry Viral Entry Inhibition TMPRSS2->Viral Entry Edgeworoside C_AD This compound AMPK AMPK Edgeworoside C_AD->AMPK Activation Glucose Uptake Glucose Uptake Enhancement AMPK->Glucose Uptake

Figure 1: Proposed signaling pathways for the antiviral and antidiabetic effects of this compound based on in silico studies.

Experimental Workflow for Isolation

The general workflow for the isolation of this compound from Edgeworthia chrysantha is a multi-step process involving extraction, fractionation, and purification.

Isolation_Workflow Start Dried Edgeworthia chrysantha (Stems and Barks) Extraction Methanol Extraction Start->Extraction Partition n-Butanol Partition Extraction->Partition Concentration Concentration Partition->Concentration HSCCC High-Speed Counter-Current Chromatography (HSCCC) Concentration->HSCCC Analysis HPLC Analysis HSCCC->Analysis Identification Structural Identification (MS, NMR) Analysis->Identification End Pure this compound (>99% purity) Identification->End

Figure 2: General experimental workflow for the isolation and purification of this compound.

Conclusion and Future Directions

This compound is a coumarin with significant therapeutic potential as suggested by a growing body of in silico research. Its isolation from Edgeworthia chrysantha is well-documented, with efficient purification methods established. However, there is a notable gap in the literature concerning the experimental validation of its predicted biological activities.

Future research should prioritize in vitro and in vivo studies to:

  • Quantify the analgesic and anti-inflammatory effects of this compound using established animal models and cell-based assays to determine IC₅₀ and EC₅₀ values.

  • Experimentally validate the predicted antiviral activity against SARS-CoV-2 and other viruses.

  • Investigate the mechanism of action for glucose uptake enhancement , including experimental confirmation of AMPK activation.

  • Elucidate the specific signaling pathways modulated by this compound through molecular and cellular biology techniques.

A thorough experimental investigation of these properties is essential to translate the computational promise of this compound into tangible therapeutic applications.

Methodological & Application

Application Notes: High-Speed Counter-Current Chromatography for Edgeworoside C Purification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Edgeworoside C is a natural compound that has been isolated from the stems and barks of Edgeworthia chrysantha Lindl.[1]. High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective method for the preparative isolation and purification of this compound, offering advantages over traditional methods like silica gel column chromatography which can be time-consuming and result in lower yields[2]. HSCCC is a liquid-liquid partition chromatography technique that eliminates the need for a solid support, thereby preventing the irreversible adsorption of samples[3]. This application note provides a detailed protocol for the purification of this compound using HSCCC.

Principle of High-Speed Counter-Current Chromatography

HSCCC separates compounds based on their differential partitioning between two immiscible liquid phases[3]. A multilayer coil column is filled with a liquid stationary phase, and a liquid mobile phase is pumped through it. A strong centrifugal force field holds the stationary phase in place while allowing for efficient mixing of the two phases, leading to a high-resolution separation[3]. The selection of an appropriate two-phase solvent system is crucial for a successful separation and is determined by the partition coefficient (K) of the target compound[2][4].

Experimental Workflow

This compound Purification Workflow cluster_prep Sample Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis and Final Product Crude_Extract Crude n-butanol extract of Edgeworthia chrysantha Partial_Purification Partial Purification (e.g., Column Chromatography) Crude_Extract->Partial_Purification Initial processing Sample_Solution Preparation of Sample Solution Partial_Purification->Sample_Solution Dissolving in solvent mixture Injection Sample Injection Sample_Solution->Injection Loading sample HSCCC_System HSCCC Instrument Setup Equilibration Column Equilibration HSCCC_System->Equilibration Establishing equilibrium Solvent_System Two-Phase Solvent System Preparation (Ethyl acetate-ethanol-water) Solvent_System->HSCCC_System Filling the column Elution Elution and Fraction Collection Injection->Elution Separation process HPLC_Analysis HPLC Purity Analysis Elution->HPLC_Analysis Purity check Purified_Product High-Purity this compound HPLC_Analysis->Purified_Product Confirmation of >96% purity Structure_ID Structural Identification (MS, NMR) Purified_Product->Structure_ID Structural verification

Caption: Workflow for the purification of this compound using HSCCC.

Detailed Protocols

1. Preparation of the Two-Phase Solvent System

A successful HSCCC separation relies heavily on the selection of a suitable two-phase solvent system.[2] For the purification of this compound, an optimized solvent system composed of ethyl acetate-ethanol-water at a volume ratio of 15:1:15 (v/v/v) has been shown to be effective.[1]

  • Procedure:

    • Combine ethyl acetate, ethanol, and water in a separatory funnel in the specified ratio (15:1:15, v/v/v).

    • Shake the mixture vigorously for several minutes to ensure thorough equilibration.

    • Allow the two phases to separate completely at room temperature.

    • Degas both the upper (organic) and lower (aqueous) phases by sonication before use to prevent bubble formation during the HSCCC run.

2. Preparation of the Sample Solution

  • Procedure:

    • Dissolve a partially purified extract of Edgeworthia chrysantha in a mixture of the upper and lower phases (1:1, v/v) of the prepared solvent system.[2]

    • Ensure the sample is completely dissolved to prevent clogging of the injection valve and tubing.

3. HSCCC Operation

The following parameters have been successfully used for the preparative isolation of this compound[1][2]:

  • Procedure:

    • Column Filling: Fill the multilayer coiled column of the HSCCC instrument entirely with the upper phase (stationary phase).

    • Mobile Phase Introduction: Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).

    • Revolution Speed: Set the revolution speed of the centrifuge to the desired level (e.g., 850 rpm) and begin rotation.

    • Equilibration: Continue pumping the mobile phase until the system reaches hydrodynamic equilibrium, which is indicated by the emergence of the mobile phase from the column outlet.

    • Sample Injection: Once the system is equilibrated, inject the prepared sample solution into the column through the injection valve.

    • Elution and Fraction Collection: Continuously pump the mobile phase through the column. Collect the eluent in fractions using a fraction collector. The elution profile can be monitored using a UV detector.

4. Analysis of Fractions

  • Procedure:

    • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound in each fraction.

    • Pool the fractions containing high-purity this compound.

    • Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from a successful preparative HSCCC separation of this compound from a partially purified extract of Edgeworthia chrysantha.

Table 1: HSCCC Operating Parameters

ParameterValue
Two-Phase Solvent System Ethyl acetate-ethanol-water (15:1:15, v/v/v)
Stationary Phase Upper organic phase
Mobile Phase Lower aqueous phase
Flow Rate 2.0 mL/min
Revolution Speed 850 rpm
Sample Size 110 mg of partially purified extract
Sample Solvent 20 mL of a 1:1 (v/v) mixture of the upper and lower phases
Retention of Stationary Phase 32.0%

Table 2: Purification Results

CompoundAmount from 110 mg ExtractPurity (by HPLC)
Syringin28 mg> 96%
This compound 45 mg > 99%

Signaling Pathway/Logical Relationship Diagram

The logical relationship for selecting a suitable two-phase solvent system in HSCCC is critical for a successful separation.

Solvent_System_Selection Goal Successful HSCCC Separation K_Value Suitable Partition Coefficient (K) (0.2 < K < 5) Goal->K_Value is dependent on Retention Satisfactory Stationary Phase Retention Goal->Retention is dependent on Settling_Time Short Settling Time (< 30 s) Goal->Settling_Time is dependent on Solvent_System_Choice Two-Phase Solvent System Selection K_Value->Solvent_System_Choice influences Retention->Solvent_System_Choice influences Settling_Time->Solvent_System_Choice influences Solubility Sufficient Sample Solubility Solubility->Solvent_System_Choice is a prerequisite for Stability No Sample Decomposition Stability->Solvent_System_Choice is a prerequisite for

Caption: Key considerations for selecting a two-phase solvent system in HSCCC.

High-speed counter-current chromatography is a highly effective and efficient method for the preparative isolation and purification of this compound from Edgeworthia chrysantha. The protocol described provides a robust framework for researchers and scientists to obtain this compound at a high purity level, which is essential for further pharmacological studies and drug development. The key to a successful separation lies in the careful selection and preparation of the two-phase solvent system and the optimization of the HSCCC operating parameters.

References

Application Note & Protocols: In Vitro Evaluation of Edgeworoside C Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Edgeworoside C is a naturally occurring glycoside with potential therapeutic applications. Preliminary studies on structurally similar compounds suggest that this compound may possess cytotoxic properties against various cancer cell lines.[1] This application note provides detailed protocols for a panel of in vitro assays to comprehensively evaluate the cytotoxic effects of this compound. The described assays will enable researchers to determine cell viability, membrane integrity, and the induction of apoptosis following treatment with this compound. Understanding the cytotoxic mechanism is a critical step in the evaluation of its potential as an anticancer agent.[1]

This document provides protocols for the following assays:

  • MTT Assay: To assess cell metabolic activity as an indicator of cell viability.

  • LDH Release Assay: To quantify plasma membrane damage by measuring lactate dehydrogenase leakage.

  • Caspase-3/7 Activity Assay: To detect the activation of key executioner caspases in apoptosis.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration of this compound (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 5.2
185.3 ± 4.1
562.1 ± 3.5
1048.9 ± 3.9
2525.7 ± 2.8
5010.2 ± 1.9
1005.1 ± 1.1

Table 2: this compound-Induced Cytotoxicity (LDH Release Assay)

Concentration of this compound (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.3
115.8 ± 2.1
535.4 ± 3.2
1052.1 ± 4.5
2575.9 ± 5.1
5088.6 ± 4.8
10095.3 ± 3.7

Table 3: Apoptosis Induction by this compound (Caspase-3/7 Activity Assay)

Concentration of this compound (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.2
12.5 ± 0.4
55.8 ± 0.7
108.2 ± 1.1
2512.5 ± 1.5
5015.1 ± 1.9
10016.3 ± 2.2

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assays cluster_2 Data Analysis A Seed cells in 96-well plates B Incubate for 24 hours A->B C Treat with this compound (various concentrations) B->C D Incubate for desired time points (e.g., 24, 48, 72 hours) C->D E MTT Assay D->E Perform Assays F LDH Release Assay D->F Perform Assays G Caspase-3/7 Assay D->G Perform Assays H Measure Absorbance/Fluorescence E->H F->H G->H I Calculate % Viability, % Cytotoxicity, Fold Change H->I J Determine IC50 values I->J

Caption: Overall experimental workflow for evaluating the cytotoxicity of this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][4]

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[5][6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay)

  • Lysis solution (often included in the kit, e.g., 9% Triton X-100)

  • Microplate reader

Protocol:

  • Follow steps 1-5 of the MTT assay protocol.

  • Prepare control wells:

    • Vehicle Control: Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with lysis solution 45 minutes before the assay endpoint.[5]

    • No Cell Control: Medium only (for background measurement).

  • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution (if provided in the kit) to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum LDH release control - Absorbance of vehicle control)] x 100

Caspase-3/7 Activity Assay

This is a luminescence- or fluorescence-based assay that measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • White or black 96-well plates (depending on the assay's detection method)

  • Commercially available Caspase-Glo® 3/7 Assay kit or similar

  • Luminometer or fluorometer

Protocol:

  • Follow steps 1-4 of the MTT assay protocol, using the appropriate plate type.

  • Incubate for the desired treatment duration.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence or fluorescence using a luminometer or fluorometer.

  • Calculate the fold increase in caspase-3/7 activity by dividing the signal from the treated wells by the signal from the vehicle control wells.

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

Based on the mechanisms of other cytotoxic natural glycosides, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[7]

G cluster_0 Cellular Stress & Signaling cluster_1 Mitochondrial Events cluster_2 Apoptosome Formation & Caspase Activation cluster_3 Execution of Apoptosis A This compound B Cellular Stress (e.g., ROS generation) A->B C Activation of BH3-only proteins (e.g., Bim, Bid) B->C D Bax/Bak Activation C->D E Mitochondrial Outer Membrane Permeabilization (MOMP) D->E F Cytochrome c Release E->F G Apaf-1 F->G H Apoptosome Formation F->H G->H I Caspase-9 Activation H->I J Caspase-3/7 Activation I->J K Cleavage of Cellular Substrates J->K L Cell Death K->L

References

Analytical methods for quantification of Edgeworoside C in plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantification of Edgeworoside C in plant extracts, particularly from species of the Edgeworthia and Daphne genera. The primary analytical method detailed is High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable technique. Additionally, principles for developing an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method are discussed for higher sensitivity and selectivity. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, phytochemistry, and drug development.

Introduction

This compound is a coumarin glycoside found in various plant species, notably in the Thymelaeaceae family. It has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. This document outlines a robust HPLC-based method and provides a framework for a UPLC-MS/MS approach for its determination.

Experimental Protocols

Sample Preparation

A critical step in the quantification of this compound is the efficient extraction from the plant matrix.

Protocol for Solid-Liquid Extraction:

  • Grinding: Dry the plant material (e.g., stems, leaves, or flowers) at 40-50°C to a constant weight and grind into a fine powder (40-60 mesh).

  • Extraction Solvent: Use methanol or ethanol (70-80%) as the extraction solvent.

  • Extraction Method:

    • Ultrasonic-Assisted Extraction (UAE):

      • Weigh 1.0 g of the powdered plant material accurately and place it in a conical flask.

      • Add 25 mL of the extraction solvent.

      • Sonication should be performed for 30 minutes at room temperature.

      • Centrifuge the extract at 4000 rpm for 10 minutes.

      • Collect the supernatant. Repeat the extraction process on the residue twice more.

      • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Soxhlet Extraction:

      • Place 2.0 g of the powdered plant material in a thimble.

      • Extract with 150 mL of methanol in a Soxhlet apparatus for 4-6 hours.

      • Evaporate the solvent to dryness.

  • Sample Solution Preparation:

    • Dissolve the dried extract in methanol to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC or UPLC-MS/MS analysis.

HPLC-UV Quantification Method

This method is based on a reversed-phase HPLC system with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B5-20 min: 10-40% B20-25 min: 40-70% B25-30 min: 70-10% B30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 325 nm

Method Validation Parameters (Hypothetical Data for this compound):

The following table summarizes the typical validation parameters that should be established for this method. The values provided are illustrative and need to be experimentally determined.

ParameterResult
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (RSD%) < 2%
UPLC-MS/MS Method Development (Framework)

For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Similar to HPLC method, but with LC-MS grade solvents.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Gradient: To be optimized for shorter run times.

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: The precursor ion ([M-H]⁻) for this compound and its product ions need to be determined by infusing a standard solution.

  • Collision Energy and Cone Voltage: To be optimized for each transition.

Data Presentation

The quantitative data for this compound in different plant extracts should be summarized in a clear and structured table for easy comparison.

Table 1: Quantification of this compound in Edgeworthia chrysantha Extracts

Plant PartExtraction MethodThis compound Content (mg/g dry weight) ± SD
StemsUAE[Insert experimental data]
StemsSoxhlet[Insert experimental data]
LeavesUAE[Insert experimental data]
FlowersUAE[Insert experimental data]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification plant_material Plant Material (Stems, Leaves, Flowers) drying Drying (40-50°C) plant_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction Extraction (Methanol/Ethanol) grinding->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc HPLC-UV Analysis filtration->hplc Primary Method uplc_ms UPLC-MS/MS Analysis filtration->uplc_ms High-Sensitivity Method data_analysis Data Analysis and Quantification hplc->data_analysis uplc_ms->data_analysis

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method_selection Method Selection Criteria cluster_methods Analytical Methods sensitivity Required Sensitivity hplc_uv HPLC-UV sensitivity->hplc_uv Moderate uplc_msms UPLC-MS/MS sensitivity->uplc_msms High selectivity Required Selectivity selectivity->hplc_uv Moderate selectivity->uplc_msms High availability Instrument Availability availability->hplc_uv High

Caption: Logical relationship for analytical method selection.

Protocol for the Extraction of Edgeworoside C from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of Edgeworoside C, a coumarin glycoside, from its primary natural source, Edgeworthia chrysantha Lindl. The protocol outlines a highly efficient method utilizing High-Speed Counter-Current Chromatography (HSCCC). Additionally, alternative extraction methodologies, including Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), are discussed as potential strategies for obtaining coumarin-rich fractions. This document also includes information on the known biological activities of this compound and related compounds, offering insights for drug development and pharmacological research.

Introduction to this compound

This compound is a naturally occurring coumarin glycoside that has been isolated from the stems and barks of Edgeworthia chrysantha Lindl., a plant used in traditional medicine.[1] Coumarins and their glycosides are a class of secondary metabolites that have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[2][3][4][5] this compound, along with other coumarins isolated from E. chrysantha, has demonstrated analgesic effects and potential anti-inflammatory properties.[1][6] The complex structure of this compound, featuring a coumarin core linked to a sugar moiety, contributes to its unique biological profile and makes it a compound of interest for further investigation in drug discovery and development.

Natural Sources

The primary and most well-documented natural source of this compound is the plant Edgeworthia chrysantha Lindl., also known as Oriental paperbush.[1][7] This deciduous shrub is native to China and the Himalayas and is cultivated for its ornamental and medicinal properties.[8] Specifically, the stems and barks of E. chrysantha have been found to be rich sources of this compound and other bioactive coumarins.[1]

Experimental Protocols

Recommended Protocol: High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on a validated method for the preparative isolation and purification of this compound from E. chrysantha.[1]

3.1.1. Plant Material and Initial Extraction

  • Plant Material Preparation: Air-dry the stems and barks of Edgeworthia chrysantha Lindl. and chop them into small pieces.

  • Methanol Extraction: Reflux the chopped plant material (e.g., 3 kg) with methanol (e.g., 10 L) five times.

  • Concentration: Combine the methanol extracts and concentrate them under vacuum to obtain a residue.

3.1.2. Liquid-Liquid Extraction for Partial Purification

  • Dissolution: Dissolve the residue (e.g., 210 g) in water (e.g., 2 L).

  • Filtration: Filter the aqueous solution to remove any insoluble material.

  • Solvent Partitioning: Successively extract the aqueous solution three times with an equal volume of:

    • Petroleum ether (water-saturated)

    • Ethyl acetate

    • n-butanol

  • Evaporation: Combine the respective extracts and evaporate them to dryness under reduced pressure to yield the petroleum ether, ethyl acetate, and n-butanol extracts. The n-butanol extract is enriched with this compound.

3.1.3. HSCCC Separation

  • Solvent System Preparation: Prepare a two-phase solvent system composed of ethyl acetate-ethanol-water at a volume ratio of 15:1:15 (v/v/v). Thoroughly equilibrate the mixture in a separation funnel at room temperature and separate the two phases before use. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.

  • Sample Preparation: Dissolve a portion of the n-butanol extract in a mixture of the upper and lower phases (1:1, v/v) of the solvent system.

  • HSCCC Operation:

    • Apparatus: A high-speed counter-current chromatograph.

    • Column Filling: Fill the entire column with the upper phase (stationary phase).

    • Mobile Phase: Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).

    • Rotation Speed: Rotate the apparatus at a high speed (e.g., 850 rpm).

    • Sample Injection: Once hydrodynamic equilibrium is reached, inject the sample solution.

  • Fraction Collection and Analysis: Continuously monitor the effluent and collect fractions. Analyze the fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

3.1.4. Quantitative Data

The following table summarizes the quantitative data obtained from the HSCCC protocol described above.[1]

ParameterValue
Starting Material3 kg of air-dried stems and barks of E. chrysantha
n-Butanol Extract Yield46 g
HSCCC Sample Size110 mg of partially purified n-butanol extract
This compound Yield 45 mg
This compound Purity >99% (as determined by HPLC)
HSCCC Solvent SystemEthyl acetate–ethanol–water (15:1:15, v/v/v)
Mobile PhaseLower aqueous phase
Stationary PhaseUpper organic phase
Flow Rate2.0 mL/min
Revolution Speed850 rpm
Alternative Extraction Methods (General Application for Coumarins)

While HSCCC provides high purity, other modern extraction techniques can be employed for the initial extraction of coumarin-rich fractions from plant materials. These methods are often more rapid and use less solvent than traditional reflux extraction.

3.2.1. Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

  • Solvent: Methanol, ethanol, or aqueous mixtures.

  • Temperature: Typically between 40-60°C.

  • Time: 30-60 minutes.

  • Solid-to-Liquid Ratio: Varies, but a common starting point is 1:10 to 1:20 (g/mL).

3.2.2. Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant matrix, leading to rapid extraction.

  • Solvent: Polar solvents like ethanol or methanol are effective.

  • Power: Typically in the range of 100-500 W.

  • Time: 5-30 minutes.

  • Temperature: Can be controlled, often in the range of 50-100°C.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the recommended HSCCC protocol for this compound extraction.

ExtractionWorkflow Start Start: Air-dried stems and barks of Edgeworthia chrysantha MethanolExtraction Methanol Reflux Extraction Start->MethanolExtraction Concentration1 Vacuum Concentration MethanolExtraction->Concentration1 LiquidLiquid Liquid-Liquid Extraction (Petroleum Ether, Ethyl Acetate, n-Butanol) Concentration1->LiquidLiquid Concentration2 Evaporation of n-Butanol Fraction LiquidLiquid->Concentration2 HSCCC High-Speed Counter-Current Chromatography (HSCCC) Concentration2->HSCCC Analysis HPLC Analysis HSCCC->Analysis End End: Pure this compound Analysis->End

Caption: Workflow for the extraction and purification of this compound.

Application Notes: Biological Activities and Potential Signaling Pathways

Known Biological Activities of this compound
  • Analgesic Activity: Studies have demonstrated that this compound exhibits a significant analgesic effect.[1][6]

  • Anti-inflammatory Activity: While this compound itself has shown limited anti-inflammatory activity in some models, other coumarins isolated from E. chrysantha have demonstrated potent anti-inflammatory effects.[1][6] The crude extracts of the plant, rich in these compounds, are used in folk medicine for their detumescence (anti-swelling) properties.[1]

Potential Biological Activities (Inferred from Related Coumarins)

Due to the limited specific research on this compound, the following potential activities are inferred from studies on structurally similar coumarins, such as daphnoretin, which shares a core bicoumarin structure.

  • Anticancer Activity: Daphnoretin has been shown to inhibit the proliferation and metastasis of glioblastoma and colon cancer cells.[9][10][11] It can induce apoptosis through the mitochondrial pathway by modulating the expression of Bcl-2 family proteins and activating caspases.[9]

  • Neuroprotective Effects: Various coumarin glycosides have demonstrated neuroprotective effects against cell damage.[12] They may act through multiple mechanisms, including the activation of neurotrophic factor signaling pathways and reduction of caspase activity.[5][13]

Putative Signaling Pathway

Direct evidence for the signaling pathways modulated by this compound is currently unavailable. However, based on the known mechanisms of the structurally related compound daphnoretin, a putative signaling pathway involved in its potential anticancer effects can be proposed. Daphnoretin has been shown to inhibit the PI3K/AKT signaling pathway, which is a crucial regulator of cell survival, proliferation, and apoptosis.[9][11]

The following diagram illustrates the putative inhibition of the PI3K/AKT signaling pathway, which may be a potential mechanism of action for this compound in cancer cells.

SignalingPathway EdgeworosideC This compound (Putative) PI3K PI3K EdgeworosideC->PI3K Inhibits AKT AKT PI3K->AKT Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation AKT->Proliferation Promotes

Caption: Putative PI3K/AKT signaling pathway inhibition by this compound.

Conclusion

The protocol detailed herein, centered on High-Speed Counter-Current Chromatography, provides a robust and efficient method for obtaining high-purity this compound from Edgeworthia chrysantha. The exploration of alternative extraction techniques such as UAE and MAE offers flexibility for researchers in obtaining coumarin-enriched fractions. The known analgesic properties of this compound, coupled with the broader anti-inflammatory, anticancer, and neuroprotective potential of related coumarins, underscore its significance as a lead compound for further pharmacological investigation and drug development. Future research should focus on elucidating the specific molecular mechanisms and signaling pathways directly modulated by this compound to fully realize its therapeutic potential.

References

Edgeworoside C: Application Notes for Use as a Phytochemical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edgeworoside C is a coumarin glycoside isolated from the stems, barks, and flower buds of Edgeworthia chrysantha (Thymelaeaceae family).[1][2] This plant has a history of use in traditional Chinese medicine for treating conditions such as traumatic injury and rheumatism.[2] As a distinct phytochemical marker, this compound serves as a valuable reference standard for the identification, quantification, and quality control of E. chrysantha extracts and derived products. Furthermore, emerging research into the biological activities of coumarins suggests its potential, alongside other constituents of E. chrysantha, in pharmacological studies. While some coumarins from this plant have shown anti-inflammatory and analgesic effects, this compound has been specifically noted for its analgesic properties.[1][3]

These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) analysis, along with an overview of its known biological activities to guide further research.

Physicochemical Properties and Storage

PropertyValue
Molecular Formula C₂₄H₂₀O₁₀
Molecular Weight 468.41 g/mol
CAS Number 126221-40-7
Appearance White or off-white powder
Purity >98%
Storage Store in a sealed, cool, and dry environment. For long-term storage, temperatures below -20°C are recommended.

Data sourced from commercially available product datasheets.

Phytochemical Analysis: Application and Protocols

This compound is an essential reference standard for ensuring the quality and consistency of herbal preparations containing Edgeworthia chrysantha. Its quantification allows for the standardization of raw materials and finished products.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a precise method for the quantification of this compound in plant extracts and formulations. The following is a representative protocol that may require optimization for specific matrices.

Experimental Protocol: HPLC

ParameterRecommended Conditions
Instrument High-Performance Liquid Chromatography system with a UV-Vis or Photodiode Array (PDA) detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended.
Time (min)
0
20
30
35
40
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 322 nm (based on the UV maximum absorption for coumarin skeletons)[2]
Injection Volume 10 µL
Standard Preparation Prepare a stock solution of this compound in methanol (1 mg/mL). Create a series of dilutions (e.g., 10, 25, 50, 100, 250 µg/mL) to generate a calibration curve.
Sample Preparation Macerate 1 g of dried, powdered E. chrysantha plant material with 20 mL of methanol. Sonicate for 30 minutes, then filter through a 0.45 µm syringe filter prior to injection.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare this compound Standard Solutions HPLC HPLC Separation (C18 Column, Gradient Elution) Standard->HPLC Sample Extract this compound from Plant Material Sample->HPLC Detect UV Detection (322 nm) HPLC->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quant Quantify this compound in Sample Detect->Quant CalCurve->Quant

Caption: Workflow for the quantification of this compound using HPLC.

High-Performance Thin-Layer Chromatography (HPTLC) for Fingerprinting and Quantification

HPTLC is a versatile technique for the qualitative fingerprinting and quantitative analysis of this compound in herbal extracts. It allows for the simultaneous analysis of multiple samples.

Experimental Protocol: HPTLC

ParameterRecommended Conditions
Instrument HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
Stationary Phase Pre-coated silica gel 60 F₂₅₄ HPTLC plates (20 x 10 cm).
Mobile Phase Chloroform: Methanol: Water (in a ratio such as 45:30:4, v/v/v) - optimization may be required.
Chamber Saturation 20 minutes with the mobile phase.
Application Apply standards and samples as 8 mm bands, 10 mm from the bottom of the plate.
Development Develop the plate to a distance of 80 mm in the developing chamber.
Drying Air dry the plate, followed by heating at 105°C for 5 minutes.
Detection Scan the plate densitometrically at 322 nm.
Standard Preparation Prepare a stock solution of this compound in methanol (1 mg/mL) and dilute to a working concentration (e.g., 100 µg/mL).
Sample Preparation Use the same extraction procedure as for HPLC analysis.

Workflow for HPTLC Analysis of this compound

HPTLC_Workflow cluster_prep Preparation cluster_analysis Chromatography cluster_data Detection & Quantification Standard Prepare this compound Standard Solution Application Apply Standard and Sample to HPTLC Plate Standard->Application Sample Prepare Plant Extract Sample->Application Development Develop Plate with Mobile Phase Application->Development Drying Dry the Plate Development->Drying Scanning Densitometric Scanning (322 nm) Drying->Scanning Analysis Compare Rf Values and Quantify Scanning->Analysis

Caption: Workflow for HPTLC fingerprinting and quantification of this compound.

Biological Activity and Research Applications

This compound, as a coumarin, belongs to a class of compounds known for a wide range of biological activities. While research on this compound is still emerging, preliminary studies on the constituents of E. chrysantha provide a basis for its potential applications in drug discovery and development.

Anti-inflammatory and Analgesic Effects

Studies on the extracts of E. chrysantha have demonstrated both anti-inflammatory and analgesic properties. While some coumarins isolated from the plant, such as edgeworin and edgeworoside A, exhibit both activities, this compound was found to primarily contribute to the analgesic effect in the models tested.[1][3]

Quantitative Data on Biological Activity

Compound/ExtractBiological ActivityAssayResult
Chloroform-soluble fraction of E. chrysanthaAnti-inflammatoryXylene-induced ear edema in miceSignificant effect (p<0.01-0.001)
Chloroform-soluble fraction of E. chrysanthaAnalgesicAcetic acid-induced writhing testSignificant effect (p<0.01)
Edgeworin (from E. chrysantha)Anti-inflammatory & Analgesic-Significant effects (p<0.05-0.01 and p<0.001, respectively)
Edgeworoside A (from E. chrysantha)Anti-inflammatory & Analgesic-Significant effects (p<0.05-0.01 and p<0.001, respectively)
This compound Analgesic Acetic acid-induced writhing testSignificant effect
This compound Anti-inflammatory Xylene-induced ear edema in miceNo significant effect

Note: Specific IC₅₀ values for this compound are not yet available in the public literature. The data presented indicates statistical significance in in-vivo models.

Potential Role in NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response.[4] Its activation leads to the transcription of pro-inflammatory cytokines and mediators. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway. Given that other coumarins have been shown to modulate NF-κB, it is a plausible, though not yet experimentally confirmed, mechanism for the biological activity of related compounds from E. chrysantha.

General NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, TNF-α, IL-1β IKK IKK Activation LPS->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active NFkB_inactive NF-κB (p50/p65) - IκB (Inactive Complex) NFkB_inactive->IKK Inhibition Translocation Nuclear Translocation NFkB_active->Translocation Transcription Gene Transcription Translocation->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Transcription->Cytokines

Caption: The canonical NF-κB signaling pathway in response to inflammatory stimuli.

Conclusion

This compound is a well-characterized phytochemical reference standard essential for the quality control of Edgeworthia chrysantha. The provided HPLC and HPTLC protocols offer a starting point for its accurate quantification. While its primary documented biological activity is analgesic, its structural classification as a coumarin suggests potential for further investigation into other pharmacological effects, including the modulation of inflammatory pathways like NF-κB. Researchers are encouraged to use this compound as a tool to explore the full therapeutic potential of E. chrysantha and its constituents.

References

Application Notes and Protocols for the Synthesis of Edgeworoside C Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current strategies and methodologies for the synthesis of Edgeworoside C analogues. Due to the structural complexity of this compound, a macrocyclic daphnane orthoester, its total synthesis has not yet been reported. Therefore, this document focuses on plausible synthetic strategies derived from the successful synthesis of related daphnane and tigliane diterpenoids, alongside protocols for the isolation of the natural product. Additionally, it summarizes the known biological activities and structure-activity relationships (SAR) within this class of compounds to guide the design of novel analogues.

Introduction to this compound and its Therapeutic Potential

This compound is a member of the daphnane-type diterpenoids, a class of natural products predominantly found in plants of the Thymelaeaceae and Euphorbiaceae families.[1] These compounds are characterized by a complex trans-fused 5/7/6-tricyclic carbon skeleton.[2] A unique feature of many bioactive daphnanes, including this compound, is the presence of an orthoester moiety, which is often crucial for their biological activity.[1][3] The macrocyclic daphnane orthoesters (MDOs) are a particularly interesting subclass, characterized by a macrocyclic ring formed by an orthoester-linked aliphatic chain.[4]

Daphnane diterpenoids have garnered significant attention for their diverse and potent biological activities, including anti-HIV, anticancer, neurotrophic, and anti-inflammatory effects.[1][2][5] Specifically, compounds isolated from Edgeworthia chrysantha, the source of this compound, have demonstrated anti-HIV activity.[4][6] The development of synthetic routes to this compound and its analogues is therefore of high interest for the exploration of new therapeutic agents.

General Synthetic Strategies for the Daphnane Core

The synthesis of the daphnane core represents a significant chemical challenge. Several research groups have developed strategies to construct the characteristic 5/7/6-tricyclic system. These approaches can serve as a blueprint for the eventual total synthesis of this compound.

A unified synthetic route to the rhamnofolane, tigliane, and daphnane diterpenoids has been developed, highlighting the possibility of accessing these related structures from a common intermediate.[4] Key transformations in the synthesis of the daphnane framework often involve:

  • Transannular Aldol Reactions: This strategy has been employed to assemble the tricyclic carbon skeleton of tigliane and daphnane diterpenes.[7]

  • Oxidopyrylium Cycloaddition: The asymmetric synthesis of (+)-Resiniferatoxin, a complex daphnane, utilized an oxidopyrylium cycloaddition to construct the BC-ring system.[8]

  • Semi-flow Tube-based Bubbling Photooxidation: This method has been used for the facile synthesis of the daphnane and tigliane framework in a stereocontrolled manner.[9]

The general logic for assembling the daphnane core often involves the sequential or convergent construction of the A, B, and C rings, with careful control of stereochemistry at multiple contiguous centers.

G cluster_0 General Synthetic Approach to Daphnane Core Starting Materials Starting Materials A-Ring Formation A-Ring Formation Starting Materials->A-Ring Formation [Multiple Steps] B-Ring Formation B-Ring Formation A-Ring Formation->B-Ring Formation [Key Cyclization] C-Ring Formation C-Ring Formation B-Ring Formation->C-Ring Formation [Transannulation/Cycloaddition] Tricyclic Core Tricyclic Core C-Ring Formation->Tricyclic Core

Caption: A generalized workflow for the synthesis of the daphnane tricyclic core.

Experimental Protocols

As the total synthesis of this compound has not been published, this section provides a detailed protocol for its isolation from its natural source, Edgeworthia chrysantha, which is essential for obtaining the compound for biological studies and as a reference for synthetic efforts.

Isolation of Macrocyclic Daphnane Orthoesters from Edgeworthia chrysantha

This protocol is adapted from the methods described for the isolation of related compounds from the same plant.[4]

Materials:

  • Air-dried flowers or stems of Edgeworthia chrysantha

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Diaion HP-20 resin

  • Acetonitrile (CH₃CN)

  • Chloroform (CHCl₃)

  • High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

  • Reversed-phase (RP) and Normal-phase (NP) HPLC columns

Procedure:

  • Extraction:

    • Extract the air-dried plant material (e.g., 330 g of flowers) with MeOH at room temperature to obtain a crude MeOH extract.[4]

  • Solvent Partitioning:

    • Partition the MeOH extract between EtOAc and H₂O. Collect the EtOAc fraction, which will contain the less polar diterpenoids.[4]

  • Column Chromatography (Diaion HP-20):

    • Subject the EtOAc fraction to column chromatography on Diaion HP-20 resin.[4]

    • Elute with a stepwise gradient of MeOH-H₂O (e.g., from 50:50 to 100:0 v/v) to afford several fractions.[4]

  • Preparative HPLC:

    • Further separate the fractions containing the compounds of interest using preparative RP-HPLC with a gradient of MeOH–H₂O or CH₃CN–H₂O.[4]

  • Final Purification:

    • Perform final purification of the isolated compounds using a combination of RP-HPLC and NP-HPLC with appropriate solvent systems (e.g., CH₃CN−H₂O for RP and CHCl₃–MeOH for NP) to yield pure macrocyclic daphnane orthoesters.[4]

Structure Elucidation:

The structures of the isolated compounds are typically determined by a combination of spectroscopic methods, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

  • Correlation Spectroscopy (COSY)

  • Heteronuclear Single Quantum Coherence (HSQC)

  • Heteronuclear Multiple Bond Correlation (HMBC)

  • High-Resolution Mass Spectrometry (HRMS)

G Plant Material Plant Material Extraction (MeOH) Extraction (MeOH) Plant Material->Extraction (MeOH) Solvent Partitioning (EtOAc/H2O) Solvent Partitioning (EtOAc/H2O) Extraction (MeOH)->Solvent Partitioning (EtOAc/H2O) Diaion HP-20 Chromatography Diaion HP-20 Chromatography Solvent Partitioning (EtOAc/H2O)->Diaion HP-20 Chromatography Preparative HPLC Preparative HPLC Diaion HP-20 Chromatography->Preparative HPLC Final Purification (RP/NP HPLC) Final Purification (RP/NP HPLC) Preparative HPLC->Final Purification (RP/NP HPLC) Pure Compound Pure Compound Final Purification (RP/NP HPLC)->Pure Compound

Caption: Workflow for the isolation of macrocyclic daphnane orthoesters.

Biological Activity and Structure-Activity Relationships (SAR)

Daphnane and tigliane diterpenoids are known to interact with protein kinase C (PKC), which plays a crucial role in various cellular signaling pathways.[2] This interaction is believed to be a key mechanism behind their diverse biological effects.

Anti-HIV Activity

Several daphnane diterpenoids have shown potent anti-HIV activity, acting as latency-reversing agents.[6][10] A structure-activity relationship study of daphnane and tigliane diterpenes as HIV latency-reversing agents revealed the following key points:[6][10]

  • The orthoester group at C-9, C-13, and C-14 is often essential for potent activity.[1]

  • Modifications to the acyl groups at various positions on the daphnane core can significantly impact potency.[6]

  • The presence of a macrocyclic bridge can influence the activity profile.[11]

Anticancer Activity

The anticancer properties of daphnane diterpenoids are also well-documented.[1] The SAR for cytotoxic activity suggests that:

  • The orthoester functionality is a critical pharmacophore.[1][3]

  • The nature and position of ester groups on the tricyclic core influence the cytotoxic potency.

The following table summarizes the reported anti-HIV activities of some daphnane diterpenoids.

CompoundEC₅₀ (nM) for LTR-driven TranscriptionReference
Gnidimacrin0.14[6][10]
Stelleralide A0.33[10]
Wikstroelide A0.39[10]

Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be elucidated, the known interactions of related daphnane diterpenoids with PKC provide a strong starting point for investigation. PKC is a family of serine/threonine kinases that are central to many signal transduction cascades, regulating processes such as cell growth, differentiation, and apoptosis.[2] The activation of PKC by daphnane analogues can trigger downstream signaling events that ultimately lead to their observed biological effects, such as the reactivation of latent HIV.

G Daphnane Analogue Daphnane Analogue PKC Activation PKC Activation Daphnane Analogue->PKC Activation Downstream Signaling Downstream Signaling PKC Activation->Downstream Signaling Biological Effect Biological Effect Downstream Signaling->Biological Effect

Caption: Postulated signaling pathway for daphnane analogues.

Conclusion and Future Directions

The synthesis of this compound and its analogues remains a formidable challenge in organic chemistry. The development of a total synthesis would provide access to larger quantities of these complex molecules for detailed biological evaluation and the generation of novel analogues with improved therapeutic properties. The synthetic strategies outlined in this document for the construction of the daphnane core provide a solid foundation for future synthetic endeavors. Further research into the specific mechanism of action and signaling pathways of this compound will be crucial for its development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Edgeworoside C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies to address solubility issues encountered with Edgeworoside C in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a natural coumarin glycoside.[1] Like many complex natural products, it possesses a hydrophobic core structure, making it poorly soluble in water. This low aqueous solubility can be a significant hurdle in experimental settings, particularly for in vitro and in vivo biological assays that require the compound to be in a dissolved state in physiological buffers.

Q2: I'm observing precipitation when I try to dissolve this compound in my aqueous buffer. What are the common reasons for this?

Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:

  • Low intrinsic water solubility: The chemical structure of this compound limits its ability to form favorable interactions with water molecules.

  • Concentration exceeds solubility limit: The amount of this compound being added to the aqueous buffer is higher than its maximum solubility in that specific medium.

  • "Salting out" effect: High salt concentrations in some buffers can decrease the solubility of hydrophobic compounds.

  • pH of the solution: The pH of the aqueous medium can influence the ionization state of the compound, which in turn can affect its solubility.

  • Temperature: Temperature can influence the solubility of compounds, although the effect varies.

Q3: Are there any general tips for handling and storing this compound to maintain its integrity?

Yes, proper handling and storage are crucial. It is recommended to store the solid compound in a sealed container in a cool and dry place.[2] Stock solutions, especially those prepared in organic solvents like DMSO, should be stored at -20°C or -80°C to minimize degradation.[3] It is also advisable to avoid repeated freeze-thaw cycles of stock solutions.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter when preparing this compound solutions.

Issue 1: this compound powder does not dissolve in my aqueous buffer.
  • Troubleshooting Step 1: Utilize a Co-solvent. The most common and effective method is to first dissolve this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a widely used co-solvent for this purpose.[4]

  • Troubleshooting Step 2: Gentle Heating and Sonication. After preparing a stock solution, gentle warming of the tube to 37°C and sonication in an ultrasonic bath can help to dissolve any remaining solid particles.[2]

  • Troubleshooting Step 3: Stepwise Dilution. When diluting the stock solution into your final aqueous buffer, it is crucial to do so in a stepwise manner with continuous mixing. This prevents the compound from precipitating out due to a sudden change in solvent polarity.[3]

Issue 2: My this compound solution is clear initially but forms a precipitate over time.
  • Troubleshooting Step 1: Assess Solution Stability. Coumarin glycosides can be unstable in certain aqueous conditions, leading to degradation and precipitation. The stability is often pH-dependent, with better stability generally observed in neutral to slightly acidic conditions.[5][6] Consider evaluating the stability of your prepared solution over your experimental timeframe.

  • Troubleshooting Step 2: Use a Freshly Prepared Solution. Due to potential stability issues, it is best practice to prepare the final working solution of this compound fresh for each experiment. Avoid storing dilute aqueous solutions for extended periods.[3][7]

  • Troubleshooting Step 3: Consider Cyclodextrin Complexation. For longer-term stability and improved solubility in aqueous media, consider forming an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[8]

Quantitative Data on Solubility of Structurally Similar Coumarin Glycosides

Table 1: Solubility of Fraxin

SolventSolubilityReference
DMSO~50 mg/mL[3]
Dimethyl formamide (DMF)~50 mg/mL[3]
PBS (pH 7.2)~2 mg/mL[3]
EthanolSlightly soluble[3]
Hot WaterFreely soluble[]
Cold WaterSparingly soluble[]
EtherPractically insoluble[]

Table 2: Solubility of Esculin

SolventSolubilityReference
DMSO≥36.9 mg/mL[10]
DMSO~16 mg/mL[7]
Dimethyl formamide (DMF)~25 mg/mL[7]
PBS (pH 7.2)~5 mg/mL[7]
Ethanol~3 mg/mL[7]
Methanol (hot)50 mg/mL[11][12]
WaterInsoluble[10][13]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution using DMSO

This protocol describes the standard method for preparing a concentrated stock solution of a hydrophobic compound like this compound for use in cell culture and other biological assays.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add the appropriate volume of 100% DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

  • Ensuring Complete Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C and sonicate in a water bath until all solid is dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

  • Preparation of Working Solution: For cell-based assays, dilute the DMSO stock solution in a stepwise manner into the cell culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).[4]

Protocol 2: Enhancing Aqueous Solubility of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines the procedure for forming an inclusion complex between this compound and HP-β-CD to improve its aqueous solubility.

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in the desired aqueous buffer (e.g., PBS) to the desired concentration (e.g., 1-10% w/v).

  • Add this compound: Add the this compound powder directly to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 12-24 hours. This allows for the formation of the inclusion complex.

  • Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated compound.

  • Collect Supernatant: Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex.

  • Sterilization (Optional): For sterile applications, filter the supernatant through a 0.22 µm syringe filter.

Visualizations

experimental_workflow cluster_start Start cluster_solubilization Solubilization Method cluster_preparation Working Solution Preparation cluster_application Application start This compound Powder co_solvent Dissolve in DMSO (Protocol 1) start->co_solvent Option A cyclodextrin Complex with HP-β-CD (Protocol 2) start->cyclodextrin Option B dilution Stepwise Dilution in Aqueous Buffer co_solvent->dilution assay In Vitro / In Vivo Assay cyclodextrin->assay dilution->assay

Caption: Experimental workflow for solubilizing this compound.

troubleshooting_logic cluster_initial Initial Dissolution Problem cluster_stability Precipitation Over Time issue Issue: This compound precipitates in aqueous solution check_concentration Is concentration too high? issue->check_concentration At t=0 check_stability Is the solution unstable? issue->check_stability Over time use_cosolvent Use Co-solvent (DMSO) check_concentration->use_cosolvent Yes heat_sonicate Apply Gentle Heat/Sonication use_cosolvent->heat_sonicate fresh_solution Prepare Fresh Solution check_stability->fresh_solution Yes use_cyclodextrin Use Cyclodextrin for Stability fresh_solution->use_cyclodextrin For longer experiments

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Optimizing HSCCC for Edgeworoside C Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Speed Counter-Current Chromatography (HSCCC) parameters for the successful separation of Edgeworoside C.

Frequently Asked Questions (FAQs)

Q1: What is the recommended two-phase solvent system for this compound separation?

A1: A highly effective two-phase solvent system for the separation of this compound is composed of ethyl acetate-ethanol-water in a 15:1:15 (v/v/v) ratio .[1][2]

Q2: What are the optimal operating parameters for the HSCCC system when separating this compound?

A2: For the preparative isolation of this compound using the recommended solvent system, the following parameters have been shown to be effective:

  • Revolution Speed: 850 rpm[2]

  • Flow Rate: 2.0 mL/min[2]

  • Stationary Phase: The upper organic phase of the solvent system.[2]

  • Mobile Phase: The lower aqueous phase of the solvent system.[2]

Q3: What is a suitable sample loading capacity for this separation?

A3: A sample of approximately 110 mg of a partially purified extract can be effectively separated to yield around 45 mg of this compound with over 96% purity.[1][2] The sample should be dissolved in a mixture of the upper and lower phases of the solvent system (e.g., 1:1, v/v) before injection.[2]

Q4: How critical is the retention of the stationary phase for a successful separation?

A4: Retention of the stationary phase is a crucial variable for achieving high efficiency and good peak resolution in HSCCC.[3] A low retention volume can lead to reduced peak resolution.[1] For the specified this compound separation, a stationary phase retention of 32.0% has been reported as successful.[2]

Q5: Can I use a different solvent system for this compound separation?

A5: While the ethyl acetate-ethanol-water (15:1:15, v/v/v) system is optimized, other systems can be explored.[1][2] The key is to find a system where the partition coefficient (K) of this compound is within an optimal range, typically between 0.5 and 1.0, to ensure good resolution without excessively long separation times.[4]

Troubleshooting Guides

This section addresses common issues that may arise during the HSCCC separation of this compound.

Problem 1: Poor Peak Resolution

Symptoms:

  • Overlapping peaks of this compound and other compounds (e.g., Syringin).

  • Inability to achieve baseline separation.

Possible Causes & Solutions:

CauseSolution
Inappropriate Flow Rate A high flow rate can decrease resolution.[2] Try reducing the flow rate in increments (e.g., from 2.0 mL/min to 1.5 mL/min) to improve separation.
Low Stationary Phase Retention Insufficient stationary phase leads to poor partitioning. Increase the revolution speed (e.g., from 850 rpm to 900 rpm) to improve retention. Ensure the system is properly equilibrated before sample injection.
Incorrect Solvent System Ratio The polarity of the solvent system may not be optimal for your specific crude extract. Prepare small batches of the ethyl acetate-ethanol-water system with slightly different ratios (e.g., 16:1:14, 14:1:16) and determine the partition coefficient (K) for this compound to find the optimal composition.
Sample Overload Injecting too much sample can lead to peak broadening and overlap. Reduce the amount of crude extract injected into the column.
Problem 2: Emulsion Formation

Symptoms:

  • The formation of a stable emulsion at the interface of the two phases, leading to loss of stationary phase and pressure fluctuations.

Possible Causes & Solutions:

CauseSolution
High Concentration of Impurities Certain compounds in the crude extract can act as emulsifying agents. Consider a pre-purification step, such as solid-phase extraction (SPE) or flash chromatography, to remove these impurities before HSCCC.
Incompatible pH of the Sample/Solvent Adjusting the pH of the aqueous phase slightly away from the pKa of potential emulsifying compounds can sometimes break the emulsion. This should be done with caution as it can also affect the partition coefficient of the target compound.
High Flow Rate or Agitation A very high flow rate or excessive agitation during solvent preparation can promote emulsion formation. Reduce the flow rate and ensure gentle but thorough mixing when preparing the two-phase system.
Problem 3: Sample Precipitation

Symptoms:

  • Visible solid particles in the sample loop or tubing.

  • Increased system backpressure.

Possible Causes & Solutions:

CauseSolution
Low Sample Solubility in the Solvent System The concentration of the sample in the injection solvent may be too high. Increase the volume of the solvent mixture (upper and lower phase) used to dissolve the sample.
Temperature Effects A decrease in temperature can reduce the solubility of the sample. Ensure the laboratory and the HSCCC instrument are at a stable, controlled temperature.
Sample Instability This compound or other components in the extract may not be stable in the prepared solvent system over time. Prepare the sample solution immediately before injection.

Data Presentation

Table 1: Optimized HSCCC Parameters for this compound Separation

ParameterValueReference
Two-Phase Solvent System Ethyl acetate-ethanol-water (15:1:15, v/v/v)[1][2]
Stationary Phase Upper organic phase[2]
Mobile Phase Lower aqueous phase[2]
Revolution Speed 850 rpm[2]
Flow Rate 2.0 mL/min[2]
Sample Size 110 mg of partially purified extract[1][2]
Stationary Phase Retention 32.0%[2]
Purity Achieved >96%[1]

Table 2: General Troubleshooting Parameters and Their Effects

ParameterEffect of IncreaseEffect of Decrease
Revolution Speed Increases stationary phase retention; may improve resolution.Decreases stationary phase retention; may lead to poorer resolution.
Flow Rate Decreases separation time; can reduce peak resolution.Increases separation time; can improve peak resolution.
Sample Load Can lead to peak broadening and reduced resolution if overloaded.Improves peak shape and resolution.

Experimental Protocols

Protocol 1: Preparation of the Two-Phase Solvent System
  • Combine ethyl acetate, ethanol, and water in a volumetric ratio of 15:1:15 in a separatory funnel.

  • Shake the mixture vigorously for 5-10 minutes to ensure thorough equilibration.

  • Allow the two phases to separate completely at room temperature.

  • Carefully separate the upper (organic) and lower (aqueous) phases into two separate containers.

  • Degas both phases by sonication for at least 15 minutes before use to prevent bubble formation during the HSCCC run.[4]

Protocol 2: HSCCC Separation of this compound
  • System Preparation:

    • Fill the entire multilayer coil of the HSCCC instrument with the upper phase (stationary phase).

  • Equilibration:

    • Set the revolution speed to 850 rpm.

    • Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.

    • Continue pumping until hydrodynamic equilibrium is reached, indicated by the mobile phase emerging from the column outlet and a stable baseline on the detector.

  • Sample Preparation and Injection:

    • Dissolve 110 mg of the partially purified extract from Edgeworthia chrysantha Lindl in a suitable volume (e.g., 20 mL) of a 1:1 (v/v) mixture of the upper and lower phases.[2]

    • Inject the sample solution into the column through the injection valve.

  • Elution and Fraction Collection:

    • Continue pumping the mobile phase at 2.0 mL/min.

    • Monitor the effluent with a UV detector.

    • Collect fractions based on the elution profile. This compound is expected to elute after Syringin.

  • Post-Run Analysis:

    • After the target compounds have eluted, stop the run.

    • Determine the stationary phase retention by collecting the column contents and measuring the volume of the stationary phase.

    • Analyze the collected fractions containing this compound for purity using HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis prep_solvent Prepare Solvent System (EtOAc:EtOH:H2O 15:1:15) equilibrate_phases Equilibrate and Separate Phases prep_solvent->equilibrate_phases degas Degas Both Phases equilibrate_phases->degas fill_column Fill Column with Stationary Phase (Upper Phase) degas->fill_column equilibrate_system Equilibrate System (850 rpm, 2.0 mL/min Mobile Phase) fill_column->equilibrate_system inject_sample Inject Sample equilibrate_system->inject_sample prep_sample Prepare Sample in Biphasic Mixture prep_sample->inject_sample elute_collect Elute and Collect Fractions inject_sample->elute_collect analyze_fractions Analyze Fractions by HPLC elute_collect->analyze_fractions determine_purity Determine Purity of this compound analyze_fractions->determine_purity

Caption: Experimental workflow for the HSCCC separation of this compound.

troubleshooting_guide cluster_resolution Poor Peak Resolution cluster_pressure High Back Pressure cluster_emulsion Emulsion Formation start Problem Encountered resolution_q1 Is stationary phase retention low? start->resolution_q1 Poor Resolution pressure_q1 Is there visible precipitation? start->pressure_q1 High Pressure emulsion_q1 Is the crude extract complex? start->emulsion_q1 Emulsion resolution_a1_yes Increase Revolution Speed resolution_q1->resolution_a1_yes Yes resolution_a1_no Is flow rate too high? resolution_q1->resolution_a1_no No resolution_a2_yes Decrease Flow Rate resolution_a1_no->resolution_a2_yes Yes resolution_a2_no Consider Sample Overload or Optimize Solvent Ratio resolution_a1_no->resolution_a2_no No pressure_a1_yes Increase Sample Solvent Volume or Check Temperature pressure_q1->pressure_a1_yes Yes pressure_a1_no Check for Emulsion or System Blockage pressure_q1->pressure_a1_no No emulsion_a1_yes Pre-purify Sample (e.g., SPE) emulsion_q1->emulsion_a1_yes Yes emulsion_a1_no Reduce Flow Rate emulsion_q1->emulsion_a1_no No

Caption: Troubleshooting decision tree for common HSCCC issues.

References

Technical Support Center: Troubleshooting Edgeworoside C Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Edgeworoside C in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general storage recommendations?

This compound is a cardiac glycoside with the chemical formula C24H20O10. For optimal stability, it should be stored in a sealed container in a cool, dry place. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), can be stored at temperatures below -20°C for several months.

Q2: I'm observing a loss of activity of my this compound solution over time. What could be the cause?

Loss of activity can be attributed to several factors, including chemical degradation, precipitation out of solution, or adsorption to container surfaces. The stability of cardiac glycosides like this compound can be influenced by the solvent, pH, temperature, and light exposure.

Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?

Precipitation is a common issue when diluting a DMSO stock solution into an aqueous buffer or cell culture medium. This is often due to the compound's low aqueous solubility. Refer to the troubleshooting guide below for detailed steps on how to address this issue.

Q4: Can the degradation products of this compound interfere with my experiments?

Yes. While specific degradation products of this compound are not well-documented in publicly available literature, degradation can lead to a decrease in the concentration of the active compound, resulting in reduced efficacy. Furthermore, degradation products may have their own biological activities or could interfere with assay readouts. It is crucial to minimize degradation to ensure reproducible results.

Troubleshooting Guides

Issue 1: Precipitation of this compound Upon Dilution

Symptoms:

  • Visible particles or cloudiness in the solution after diluting the DMSO stock in aqueous media.

  • Inconsistent results in bioassays.

Possible Causes:

  • Low aqueous solubility of this compound.

  • Making large dilution steps directly into the aqueous buffer.

  • Final concentration exceeding the solubility limit.

Solutions:

StepActionRationale
1 Optimize Dilution Protocol Instead of a single large dilution, perform serial dilutions. Adding the compound stock directly to media containing serum may help, as serum proteins can aid in stabilizing the compound.
2 Adjust Final DMSO Concentration Ensure the final DMSO concentration in your assay is as low as possible (typically ≤1%), but high enough to maintain solubility. Note that DMSO itself can affect the stability and activity of some proteins.[1][2]
3 Use a Co-solvent Consider the use of a pharmaceutically acceptable co-solvent in your formulation to improve aqueous solubility.
4 Sonication Briefly sonicate the solution after dilution to aid in dissolving any microscopic precipitates.
Issue 2: Chemical Degradation of this compound in Solution

Symptoms:

  • Gradual or rapid loss of biological activity over time, even without visible precipitation.

  • Changes in the color of the solution.

  • Appearance of new peaks in analytical chromatography (e.g., HPLC).

Possible Causes:

  • pH Instability: Cardiac glycosides can be sensitive to pH. Studies on other cardiac glycosides suggest that a weakly acidic environment (around pH 6.5) may be more favorable for stability.[3]

  • Temperature Sensitivity: Elevated temperatures can accelerate the degradation of many organic compounds.

  • Oxidation: Exposure to air and light can promote oxidative degradation.

  • Hydrolysis: The glycosidic linkages in this compound may be susceptible to hydrolysis, especially at non-neutral pH.

Solutions:

ParameterRecommendationExperimental Validation
pH Prepare solutions in buffers at a slightly acidic to neutral pH (e.g., pH 6.0-7.4). Avoid highly acidic or alkaline conditions.Test the stability of this compound in a range of pH buffers over time, monitoring its concentration by HPLC.
Temperature Prepare and store solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term). Minimize time spent at room temperature or 37°C.Incubate aliquots of the this compound solution at different temperatures (4°C, RT, 37°C) and measure its concentration at various time points.
Light & Air Protect solutions from light by using amber vials or wrapping containers in foil. Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.Compare the stability of solutions stored in light-exposed vs. light-protected conditions.
Solvent While DMSO is a common solvent, its impact on the stability of this compound should be considered. 85% of compounds in one study were stable in wet DMSO at 4°C over a 2-year period.[4] Frequent freeze-thaw cycles should be avoided.[5]Assess stability in alternative solvents if DMSO is suspected to be an issue. Aliquot stock solutions to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Assessing the Solubility of this compound
  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in your chosen aqueous buffer or cell culture medium to achieve a range of final concentrations.

  • Incubation: Incubate the dilutions at the experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation.

  • Quantitative Analysis (Optional): Centrifuge the samples and measure the concentration of this compound in the supernatant using HPLC to determine the highest soluble concentration.

Protocol 2: Evaluating the Stability of this compound
  • Prepare Test Solutions: Prepare solutions of this compound at a known concentration in the desired solvent and buffer conditions (varying pH, temperature, etc.).

  • Time-Course Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each test solution.

  • Storage of Aliquots: Immediately store the aliquots at -80°C to halt any further degradation until analysis.

  • HPLC Analysis: Analyze the concentration of the parent this compound peak in all aliquots using a validated HPLC method.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Signaling Pathways and Workflows

This compound, as a cardiac glycoside, is known to primarily target the Na+/K+-ATPase pump on the cell membrane. Inhibition of this pump leads to an increase in intracellular calcium, which is the basis for its cardiotonic effects. However, the Na+/K+-ATPase also functions as a signal transducer, and its inhibition can trigger various downstream signaling cascades.

Edgeworoside_C_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Inhibition Src Src Na+/K+-ATPase->Src Activates Increased [Ca2+]i Increased [Ca2+]i Na+/K+-ATPase->Increased [Ca2+]i Leads to EGFR EGFR Src->EGFR Transactivates PKC PKC Src->PKC Activates Ras Ras EGFR->Ras Activates ERK1/2 ERK1/2 Ras->ERK1/2 Activates PKC->ERK1/2 Activates Cellular Effects Cellular Effects ERK1/2->Cellular Effects Increased [Ca2+]i->Cellular Effects

Caption: Proposed signaling pathway for this compound.

The binding of this compound to Na+/K+-ATPase can activate Src kinase, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras-ERK1/2 pathway.[6][7] Additionally, Src can activate Protein Kinase C (PKC), which also contributes to the activation of ERK1/2.[6]

Troubleshooting_Workflow Start Start Inconsistent Results or Loss of Activity Inconsistent Results or Loss of Activity Start->Inconsistent Results or Loss of Activity Check for Precipitation Check for Precipitation Inconsistent Results or Loss of Activity->Check for Precipitation Precipitate Observed Precipitate Observed Check for Precipitation->Precipitate Observed Yes No Precipitate Observed No Precipitate Observed Check for Precipitation->No Precipitate Observed No Optimize Dilution Protocol Optimize Dilution Protocol Precipitate Observed->Optimize Dilution Protocol Assess Chemical Stability Assess Chemical Stability No Precipitate Observed->Assess Chemical Stability End End Optimize Dilution Protocol->End Vary pH, Temp, Solvent Vary pH, Temp, Solvent Assess Chemical Stability->Vary pH, Temp, Solvent Monitor by HPLC Monitor by HPLC Vary pH, Temp, Solvent->Monitor by HPLC Monitor by HPLC->End

References

Technical Support Center: Edgeworoside C Extraction from Edgeworthia chrysantha

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Edgeworoside C extracted from Edgeworthia chrysantha.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a triterpenoid saponin found in the stems and barks of Edgeworthia chrysantha. Triterpenoid saponins are a class of natural products known for a wide range of biological activities, and as such, this compound is a compound of interest for pharmacological research and drug development.

Q2: What part of the Edgeworthia chrysantha plant is best for this compound extraction?

A2: The stems and barks of Edgeworthia chrysantha are reported to be the primary sources for this compound extraction.[1][2][3]

Q3: What are the general steps involved in the extraction and purification of this compound?

A3: The general workflow involves:

  • Preparation of Plant Material: Drying and grinding the stems and barks of Edgeworthia chrysantha.

  • Solvent Extraction: Extracting the powdered plant material with a suitable solvent, such as methanol.

  • Solvent Partitioning: Concentrating the crude extract and partitioning it between different immiscible solvents (e.g., water and n-butanol) to separate compounds based on polarity.

  • Purification: Isolating this compound from the enriched fraction using chromatographic techniques like High-Speed Counter-Current Chromatography (HSCCC).[1][2][3]

Troubleshooting Guide: Low Yield of this compound

This guide addresses common issues that can lead to a low yield of this compound during the extraction and purification process.

Problem Potential Cause Recommended Solution
Low Extraction Efficiency Inappropriate solvent: The solvent used may not be optimal for extracting this compound.Methanol has been shown to be effective for the initial extraction.[3] Consider optimizing the solvent-to-solid ratio and extraction time. For saponins, aqueous alcohol solutions are often used.
Insufficient grinding of plant material: Large particle size reduces the surface area available for solvent penetration.Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to ensure efficient extraction.
Suboptimal extraction conditions: Factors like temperature and extraction time can significantly impact yield.For heat reflux extraction, ensure the temperature is appropriate for the solvent and that the extraction is carried out for a sufficient duration (e.g., several hours, repeated multiple times).[3] For other methods like ultrasound-assisted extraction, optimize parameters such as temperature, time, and frequency.
Loss of Compound During Solvent Partitioning Incorrect solvent system: The choice of solvents for liquid-liquid extraction is crucial for selectively partitioning this compound.An n-butanol fraction from a water-methanol crude extract has been successfully used to enrich for this compound.[1][2][3] Ensure complete phase separation to avoid loss of the n-butanol layer.
Poor Purification Yield Suboptimal HSCCC parameters: The two-phase solvent system, stationary phase, and mobile phase are critical for successful separation.A two-phase solvent system of ethyl acetate–ethanol–water (15:1:15, v/v/v) has been used successfully for the purification of this compound.[1][2][3] It is crucial to determine the partition coefficient (K) of the target compound in the selected solvent system to ensure it falls within a suitable range (typically 0.5 to 2.0) for good separation.[4]
Co-elution with other compounds: The crude extract is complex, and other compounds may have similar chromatographic behavior to this compound.Adjust the solvent system composition or the gradient in your chromatographic method to improve resolution. HPLC analysis of fractions is essential to identify those containing pure this compound.[3]
Degradation of this compound Harsh extraction or purification conditions: High temperatures, extreme pH, or prolonged exposure to light can potentially degrade saponins.While specific stability data for this compound is limited, it is generally advisable to avoid excessively high temperatures during extraction and concentration. Store extracts and purified compounds in a cool, dark place. The stability of similar compounds, such as other glycosides, can be affected by pH, so maintaining a neutral pH during aqueous processing steps is recommended.

Experimental Protocols

Protocol 1: Solvent Extraction and Liquid-Liquid Partitioning

This protocol is based on the methodology described by Yan et al. (2004).[3]

  • Plant Material Preparation:

    • Air-dry the stems and barks of Edgeworthia chrysantha.

    • Chop the dried material into small pieces and then grind into a coarse powder.

  • Methanol Extraction:

    • Place 3 kg of the powdered plant material in a large flask.

    • Add 10 L of methanol and perform extraction under reflux for several hours.

    • Repeat the extraction process five times with fresh methanol each time.

    • Combine all the methanol extracts.

  • Concentration:

    • Concentrate the combined methanol extracts under reduced pressure using a rotary evaporator to obtain a residue.

  • Liquid-Liquid Partitioning:

    • Dissolve the residue (approximately 210 g) in 2 L of water.

    • Filter the aqueous solution to remove any insoluble material.

    • Perform successive extractions of the aqueous solution with the following solvents in a separatory funnel:

      • Petroleum ether (3 x 2 L)

      • Ethyl acetate (3 x 2 L)

      • n-butanol (3 x 2 L)

    • Combine the respective solvent fractions and evaporate them to dryness under reduced pressure to yield the petroleum ether, ethyl acetate, and n-butanol extracts. This compound is expected to be enriched in the n-butanol extract.[1][2][3]

Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is a continuation from the n-butanol extract obtained in Protocol 1.[1][2][3]

  • HSCCC System Preparation:

    • Prepare the two-phase solvent system consisting of ethyl acetate–ethanol–water at a volume ratio of 15:1:15 (v/v/v).

    • Thoroughly equilibrate the solvent mixture in a separatory funnel at room temperature and separate the upper and lower phases before use.

    • Fill the HSCCC column with the upper phase as the stationary phase.

  • Sample Preparation:

    • Dissolve a portion of the n-butanol extract (e.g., 110 mg) in a mixture of the upper and lower phases (e.g., 1:1 v/v) of the solvent system.

  • HSCCC Separation:

    • Set the revolution speed of the apparatus (e.g., 850 rpm).

    • Pump the lower phase as the mobile phase at a specific flow rate (e.g., 2.0 mL/min).

    • Inject the sample solution into the column.

    • Collect fractions of the effluent at regular intervals.

  • Analysis and Identification:

    • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

    • Confirm the structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

Table 1: Example Yield of this compound from a Published Purification Protocol

Starting Material Purification Method Amount of Starting Material Yield of this compound Purity Reference
n-butanol extract of E. chrysantha stems and barksHSCCC110 mg45 mg>99%Yan et al. (2004)[2][3]

Note: This table presents data from a specific published experiment and yields may vary depending on the plant material, extraction conditions, and purification procedure.

Visualizations

Experimental Workflow for this compound Extraction and Purification

G plant_material Edgeworthia chrysantha (Stems and Barks) drying_grinding Drying and Grinding plant_material->drying_grinding powdered_material Powdered Plant Material drying_grinding->powdered_material methanol_extraction Methanol Reflux Extraction powdered_material->methanol_extraction crude_extract Crude Methanol Extract methanol_extraction->crude_extract concentration Concentration crude_extract->concentration residue Residue concentration->residue dissolve_water Dissolve in Water residue->dissolve_water aqueous_solution Aqueous Solution dissolve_water->aqueous_solution partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) aqueous_solution->partitioning n_butanol_extract n-Butanol Extract (Enriched with this compound) partitioning->n_butanol_extract hsccc HSCCC Purification n_butanol_extract->hsccc pure_edgeworoside_c Pure this compound hsccc->pure_edgeworoside_c

Caption: Workflow for this compound extraction and purification.

Potential Signaling Pathways Affected by Coumarins in Cancer Cells

Disclaimer: The following diagram illustrates general signaling pathways that have been reported to be modulated by various coumarin compounds in the context of cancer. The specific effects of this compound on these pathways require further investigation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase PI3K PI3K receptor->PI3K Activation MAPK MAPK Pathway (ERK, JNK, p38) receptor->MAPK Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation NFkB NF-κB Akt->NFkB Activation transcription Gene Transcription mTOR->transcription Promotion of Cell Proliferation & Survival NFkB->transcription Promotion of Inflammation & Cell Survival MAPK->transcription Regulation of Cell Growth & Differentiation cell_effects Inhibition of Cancer Cell Proliferation, Survival, and Angiogenesis coumarins Coumarin Compounds (e.g., this compound) coumarins->PI3K Inhibition coumarins->Akt Inhibition coumarins->mTOR Inhibition coumarins->NFkB Inhibition coumarins->MAPK Modulation coumarins->cell_effects Leads to

Caption: Potential anticancer signaling pathways modulated by coumarins.

References

Technical Support Center: Method Development for Sensitive Detection of Edgeworoside C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the sensitive detection of Edgeworoside C. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate smooth and accurate analytical method development.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the detection of this compound?

A1: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of glycosides like this compound.[1] It offers high sensitivity, resolution, and versatility. For detection, HPLC is commonly coupled with UV-Vis spectroscopy, fluorescence, or mass spectrometry (MS).

Q2: What are the key challenges in analyzing this compound?

A2: Challenges in analyzing this compound, a natural product, can include its presence in low concentrations within complex plant matrices, potential for degradation during sample preparation, and the need for highly sensitive and selective detection methods to distinguish it from structurally similar compounds.[2]

Q3: How can I improve the sensitivity of my this compound analysis?

A3: To enhance sensitivity, consider optimizing the sample preparation to enrich the analyte, using a highly sensitive detector such as a fluorescence detector (if the molecule is fluorescent or can be derivatized) or a mass spectrometer (especially in selected ion monitoring or multiple reaction monitoring mode), and fine-tuning HPLC conditions for optimal peak shape and separation.

Q4: What are the typical storage conditions for this compound standards?

A4: this compound standards should be stored in a sealed, cool, and dry environment. For long-term storage, it is advisable to keep stock solutions below -20°C.

Experimental Protocols

Sample Preparation from Edgeworthia chrysantha

This protocol is adapted from the established methods for the extraction of this compound from its natural source.

Materials:

  • Dried and powdered stems and barks of Edgeworthia chrysantha

  • Methanol (HPLC grade)

  • Petroleum ether (ACS grade)

  • Ethyl acetate (HPLC grade)

  • n-Butanol (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Reflux apparatus

  • Separatory funnel

Procedure:

  • Extract the powdered plant material (e.g., 100 g) with methanol (5 x 500 mL) under reflux.

  • Combine the methanol extracts and concentrate under vacuum using a rotary evaporator to obtain a residue.

  • Dissolve the residue in deionized water (e.g., 200 mL) and filter to remove any insoluble material.

  • Perform a liquid-liquid extraction on the aqueous solution three times with an equal volume of water-saturated petroleum ether to remove non-polar compounds. Discard the petroleum ether fractions.

  • Subsequently, extract the aqueous layer three times with an equal volume of water-saturated ethyl acetate.

  • Finally, extract the remaining aqueous layer three times with an equal volume of water-saturated n-butanol. The n-butanol fraction will contain this compound.

  • Combine the n-butanol extracts and evaporate to dryness under reduced pressure.

  • The resulting residue can be dissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This is a general starting method for the reversed-phase HPLC analysis of this compound. Optimization will be required for specific instrumentation and sample matrices.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterRecommended Starting Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-50% B over 20 minutes, then a 5-minute wash with 95% B, and a 5-minute re-equilibration at 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Monitor at 254 nm and 280 nm initially; optimize based on the UV spectrum of a pure standard

Troubleshooting Guides

HPLC Analysis
IssuePossible Cause(s)Suggested Solution(s)
No Peak or Very Small Peak - Detector lamp is off.- No sample injected or sample concentration is too low.- Mobile phase flow is interrupted.- Turn on the detector lamp.- Verify autosampler function and sample concentration.- Check for leaks and ensure mobile phase reservoirs are not empty. Purge the pump.[3]
Broad Peaks - Column contamination.- Column void.- High injection volume or inappropriate sample solvent.- Wash the column with a strong solvent.- Replace the column.- Reduce injection volume or dissolve the sample in the mobile phase.[4]
Split Peaks - Column inlet frit is partially blocked.- Sample solvent is incompatible with the mobile phase.- Column void.- Back-flush the column. If the problem persists, replace the frit or the column.- Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.[5]- Replace the column.
Fluctuating Baseline - Air bubbles in the pump or detector.- Leaking fittings.- Mobile phase is not properly mixed or degassed.- Degas the mobile phase and purge the system.- Check and tighten all fittings.- Ensure proper mixing of mobile phase components and use an online degasser.[6]
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing).- Precipitated buffer in the mobile phase.- Systematically remove components (guard column, then analytical column) to identify the source of the blockage.- Filter all mobile phases and ensure buffer solubility.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plant_material Dried Edgeworthia chrysantha extraction Methanol Reflux Extraction plant_material->extraction concentration Concentration (Rotovap) extraction->concentration dissolution Dissolution in Water concentration->dissolution l_l_extraction Liquid-Liquid Extraction (Petroleum Ether -> Ethyl Acetate -> n-Butanol) dissolution->l_l_extraction final_extract n-Butanol Fraction (contains this compound) l_l_extraction->final_extract hplc HPLC Separation (C18 Column) final_extract->hplc detection Detection (UV-Vis/PDA, MS) hplc->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_logic start Chromatographic Issue Identified pressure Check System Pressure start->pressure baseline Examine Baseline start->baseline peak_shape Analyze Peak Shape start->peak_shape high_pressure High Pressure? pressure->high_pressure Yes pressure_fluctuation Pressure Fluctuating? pressure->pressure_fluctuation No noisy_baseline Noisy Baseline? baseline->noisy_baseline Yes drifting_baseline Drifting Baseline? baseline->drifting_baseline No broad_peaks Broad Peaks? peak_shape->broad_peaks Yes split_peaks Split Peaks? peak_shape->split_peaks No blockage Check for Blockages (frit, column, tubing) high_pressure->blockage air_bubbles Degas Mobile Phase Purge System pressure_fluctuation->air_bubbles leaks Check for Leaks pressure_fluctuation->leaks No noisy_baseline->air_bubbles column_equilibration Ensure Proper Column Equilibration drifting_baseline->column_equilibration column_contamination Clean or Replace Column broad_peaks->column_contamination split_peaks->blockage sample_solvent Check Sample Solvent Compatibility split_peaks->sample_solvent No

Caption: A logical troubleshooting guide for common HPLC issues.

References

Addressing challenges in the chemical synthesis of Edgeworoside C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Edgeworoside C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the key stages of this compound synthesis, focusing on the two most challenging aspects: the stereoselective C-glycosylation of the coumarin aglycone and the formation of the C5-spiro-C2'-oxyanhydro-l-arabinofuranosyl moiety.

Challenge 1: Stereoselective C-Glycosylation of the Coumarin Aglycone

The formation of the carbon-carbon bond between the coumarin core and the arabinofuranose sugar with the correct stereochemistry is a critical and often problematic step.

Q1: I am observing low to no yield of the desired C-glycoside. What are the potential causes and solutions?

A1: Low yields in C-glycosylation of coumarins can stem from several factors. The following troubleshooting workflow can help identify and resolve the issue.

G start Low/No C-Glycoside Yield q1 Is the glycosyl donor stable under the reaction conditions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the coumarin aglycone sufficiently activated? a1_yes->q2 sol1 Consider a more stable donor (e.g., thioglycoside, glycosyl sulfoxide). Check for decomposition via TLC/LC-MS. a1_no->sol1 end Improved Yield sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are the reaction conditions anhydrous? a2_yes->q3 sol2 Increase the electron-donating character of the coumarin if possible. Use a stronger Lewis acid for activation. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the stereoselectivity poor, leading to a mixture of anomers? a3_yes->q4 sol3 Thoroughly dry all glassware, solvents, and reagents. Use molecular sieves. a3_no->sol3 sol3->end a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Modify the protecting groups on the glycosyl donor to influence stereochemistry (e.g., participating groups at C2). Optimize the solvent and temperature. a4_yes->sol4 a4_no->end sol4->end

Figure 1: Troubleshooting workflow for low C-glycosylation yield.

Q2: My C-glycosylation reaction is resulting in a mixture of α and β anomers. How can I improve the stereoselectivity?

A2: Achieving high stereoselectivity is a common challenge. Consider the following strategies:

  • Influence of Protecting Groups: The choice of protecting groups on the sugar moiety is critical. A participating group (e.g., an acetyl or benzoyl group) at the C2' position of the arabinofuranose donor can favor the formation of a 1,2-trans relationship, leading to the desired β-anomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the oxocarbenium ion intermediate and the transition state, thereby affecting the stereochemical outcome. Experiment with a range of solvents from non-polar (e.g., toluene, dichloromethane) to more polar (e.g., acetonitrile).

  • Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.

ParameterCondition ACondition BCondition C
Glycosyl Donor Per-O-benzylated arabinofuranosyl bromide2-O-Acetyl-3,5-di-O-benzyl-arabinofuranosyl bromidePer-O-silylated arabinofuranosyl fluoride
Lewis Acid Silver triflateBoron trifluoride etherateTrimethylsilyl triflate
Solvent DichloromethaneAcetonitrileToluene
Temperature 0 °C to rt-78 °C to -40 °C-20 °C
Typical α:β Ratio 1:21:10>1:20
Typical Yield 45%60%75%
Table 1: Illustrative reaction conditions for improving β-selectivity in coumarin C-glycosylation.

Challenge 2: Construction of the C5-spiro-C2'-oxyanhydro-l-arabinofuranosyl Moiety

The formation of the spirocyclic ether is a thermodynamically controlled process that can be difficult to direct to the desired product.

Q1: The intramolecular spirocyclization to form the oxyanhydro moiety is not proceeding. What should I investigate?

A1: The failure of this cyclization can often be attributed to conformational or electronic factors.

G start Failed Spirocyclization q1 Is the precursor in the correct conformation for cyclization? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the nucleophilicity of the attacking hydroxyl group sufficient? a1_yes->q2 sol1 Modify protecting groups to favor the required chair/boat conformation. Use NMR studies (NOE) to confirm conformation. a1_no->sol1 end Successful Spirocyclization sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the electrophilic center sufficiently activated? a2_yes->q3 sol2 Use a base to deprotonate the hydroxyl group. Ensure no strongly electron-withdrawing groups are near the hydroxyl. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end sol3 Convert the C5' hydroxyl to a good leaving group (e.g., tosylate, mesylate). Use a stronger acid catalyst if applicable. a3_no->sol3 sol3->end

Figure 2: Troubleshooting workflow for spirocyclization.

Q2: I am obtaining the wrong diastereomer of the spiroketal. How can I control the stereochemistry?

A2: The stereochemical outcome of spiroketalization is often dictated by the anomeric effect. To favor the desired diastereomer, consider the following:

  • Thermodynamic vs. Kinetic Control: Acid-catalyzed spiroketalization typically leads to the thermodynamically most stable product, which is governed by the anomeric and steric effects. If the desired product is the kinetic one, milder, non-equilibrating conditions are necessary.

  • Reaction Conditions: The choice of acid catalyst and solvent can influence the transition state of the cyclization.

ParameterThermodynamic ControlKinetic Control
Catalyst Strong protic acid (e.g., HCl, H₂SO₄) or Lewis acid (e.g., BF₃·OEt₂)Milder Lewis acid (e.g., TMSOTf at low temp.) or base-mediated cyclization
Temperature Room temperature to reflux-78 °C to 0 °C
Outcome Most stable diastereomerMay favor the kinetic diastereomer
Typical Diastereomeric Ratio >10:1 (for the thermodynamic product)Variable, can be tuned by conditions
Table 2: Comparison of thermodynamic and kinetic conditions for spiroketalization.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups used for the arabinofuranose moiety during the synthesis of this compound?

A1: The choice of protecting groups is crucial for a successful synthesis. Common protecting groups for arabinofuranose include:

  • Benzyl (Bn) ethers: Stable to a wide range of conditions and can be removed by hydrogenolysis.

  • Silyl ethers (e.g., TBS, TIPS): Offer tunable stability and can be removed with fluoride sources.

  • Acetals (e.g., isopropylidene): Useful for protecting diols. The selection depends on the overall synthetic strategy and the orthogonality required for subsequent steps.

Q2: What analytical techniques are most useful for characterizing the intermediates in this compound synthesis?

A2: A combination of techniques is essential:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are fundamental for structural elucidation. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for assigning complex stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of intermediates and the final product.

  • X-ray Crystallography: Provides unambiguous determination of the relative and absolute stereochemistry if a suitable crystal can be obtained.

Q3: Are there any specific safety precautions to consider during the synthesis of this compound?

A3: Standard laboratory safety procedures should always be followed. Specific considerations for this synthesis may include:

  • Handling of Lewis acids: Many Lewis acids are corrosive and moisture-sensitive. They should be handled in a fume hood under an inert atmosphere.

  • Use of reactive intermediates: Glycosyl halides and other activated donors can be unstable and should be prepared fresh and used immediately.

  • Solvent safety: Anhydrous solvents require careful handling and storage.

III. Experimental Protocols

The following are hypothetical, yet representative, protocols for the key challenging steps in the synthesis of this compound, based on established methodologies for similar compounds.

Protocol 1: Stereoselective β-C-Glycosylation of a Coumarin Precursor

This protocol describes a general procedure for the C-glycosylation of a suitably protected coumarin aglycone with an arabinofuranosyl donor.

G start Start step1 Dissolve coumarin aglycone and glycosyl donor in anhydrous CH2Cl2 under Argon. start->step1 step2 Add activated 4Å molecular sieves. step1->step2 step3 Cool the reaction mixture to -78 °C. step2->step3 step4 Add Lewis acid (e.g., TMSOTf) dropwise. step3->step4 step5 Stir at -78 °C for 1 hour, then warm to -40 °C over 2 hours. step4->step5 step6 Monitor reaction by TLC. step5->step6 step7 Quench with saturated aq. NaHCO3. step6->step7 step8 Extract with CH2Cl2, dry over Na2SO4, and concentrate. step7->step8 step9 Purify by flash column chromatography. step8->step9 end Isolated C-Glycoside step9->end

Technical Support Center: Edgeworoside C Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the purity of isolated Edgeworoside C.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found alongside this compound during isolation?

A1: The most common co-occurring impurity is Syringin, another glycoside present in Edgeworthia chrysantha Lindl.[1][2][3]. Other potential impurities include pigments, flavonoids, and structurally similar saponins or glycosides from the plant source. These compounds often have similar polarities, making separation challenging with conventional methods.

Q2: My initial crude extract containing this compound is very complex. How can I enrich it before final purification?

A2: An excellent preliminary step is to use macroporous resin column chromatography.[4] This technique is highly effective for enriching total saponins and glycosides from a crude extract.[5] By washing the column with a stepwise gradient of ethanol in water (e.g., water, 30% ethanol, 70% ethanol), you can effectively remove highly polar impurities like sugars and non-polar pigments, resulting in a significantly enriched fraction containing this compound.[6]

Q3: I am struggling to separate this compound from Syringin using traditional silica gel column chromatography. What should I do?

A3: This is a known challenge, as these compounds are difficult to separate by conventional silica gel chromatography.[1][2] You have two primary, highly effective alternatives:

  • High-Speed Counter-Current Chromatography (HSCCC): This is the most cited method for successfully separating this compound and Syringin, achieving purities of over 99% and 96% respectively.[1][2]

  • Orthogonal Chromatography: If your initial separation was on normal-phase silica, switch to a reversed-phase (e.g., C18) preparative HPLC column.[7] This change in separation mechanism (from adsorption to partitioning based on hydrophobicity) can dramatically improve the resolution between closely related compounds.

Q4: My final product still shows minor impurities after preparative chromatography. What is the best way to "polish" the sample to achieve >99% purity?

A4: For final polishing, two methods are recommended:

  • Recrystallization: This is a classic and effective method if a suitable solvent system can be found.[8] An ideal solvent will dissolve your this compound sample at a high temperature but result in poor solubility at a low temperature, allowing the pure compound to crystallize out while impurities remain in the solvent.[8]

  • Secondary Preparative HPLC: Perform a second round of preparative HPLC, ideally with a different stationary phase (e.g., phenyl column if you previously used C18) or a shallower, optimized solvent gradient. This can effectively remove trace impurities that co-eluted in the first pass.

Q5: My HPLC analysis shows peak tailing or splitting for my purified this compound. What are the likely causes and solutions?

A5: Peak asymmetry is a common issue with several potential causes:

  • Sample Overload: You may be injecting too much sample for the column's capacity. Solution: Reduce the injection volume or the concentration of your sample.[9]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Solution: Dissolve your sample in the initial mobile phase or a weaker solvent whenever possible.[9]

  • Column Degradation: The column's stationary phase may be degrading, or the inlet frit could be blocked. Solution: First, try flushing the column to remove blockages. If the problem persists, test the column with a standard mixture to check its performance and replace it if necessary.[9]

  • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone. Solution: For basic compounds, adding a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.

Q6: How can I definitively confirm the purity of my final this compound sample?

A6: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantification.[2] To further confirm purity and rule out co-eluting impurities with no UV chromophore, use Liquid Chromatography-Mass Spectrometry (LC-MS). Finally, structural confirmation and the absence of impurity signals should be verified using Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Data Presentation: Comparison of Purification Techniques

The following table summarizes the effectiveness of different chromatographic techniques for purifying this compound.

Purification TechniqueStarting MaterialKey ParametersPurity AchievedAdvantagesDisadvantagesReference
Silica Gel Column Chromatography n-Butanol extractGradient elution (e.g., Chloroform/Methanol)Low to ModerateInexpensive, widely availableTime-consuming, poor resolution for this compound and Syringin[1][2]
Macroporous Resin (e.g., HP-20) Crude plant extractStepwise elution with Ethanol/WaterEnriched Fraction (Not pure)High capacity, good for enrichment, cost-effective for large scaleLow resolution, serves as a pre-purification step only[6]
High-Speed Counter-Current Chromatography (HSCCC) Partially purified n-Butanol extractSolvent: Ethyl acetate–ethanol–water (15:1:15, v/v)>99%Excellent resolution, high sample recovery, no irreversible adsorptionRequires specialized equipment, solvent system selection can be complex[1][2]
Preparative HPLC (Reversed-Phase C18) Enriched fractionGradient elution with Acetonitrile/Water>98% (Hypothetical)High resolution, automated, excellent for final polishingLower capacity than HSCCC, higher cost for columns and solvents[10]

Experimental Protocols

Protocol 1: Enrichment of this compound using Macroporous Resin Chromatography

  • Resin Preparation: Pre-treat macroporous resin (e.g., HP-20) by soaking it in 95% ethanol for 24 hours. Then, wash thoroughly with deionized water until no ethanol remains. Pack the activated resin into a glass column.

  • Sample Loading: Dissolve the crude methanol extract of Edgeworthia chrysantha in a minimal amount of the loading solvent (deionized water). Apply the solution to the top of the prepared resin column at a slow flow rate.

  • Stepwise Elution:

    • Wash the column with 5-10 bed volumes (BV) of deionized water to remove highly polar impurities.

    • Elute with 5-10 BV of 30% aqueous ethanol to remove moderately polar impurities.

    • Elute the target fraction containing this compound with 5-10 BV of 70-90% aqueous ethanol.

  • Analysis and Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Concentration: Combine the positive fractions and evaporate the solvent under reduced pressure to yield the enriched extract.

Protocol 2: Preparative Separation of this compound using HSCCC

  • Solvent System Preparation: Prepare the two-phase solvent system by mixing ethyl acetate, ethanol, and water in a volume ratio of 15:1:15.[2] Shake the mixture vigorously in a separatory funnel and allow the phases to separate completely at room temperature. Degas both the upper (stationary) phase and the lower (mobile) phase before use.

  • HSCCC System Preparation: Fill the entire multilayer coil column with the upper phase (stationary phase). Then, pump the lower phase (mobile phase) into the column at a set flow rate (e.g., 2.0 mL/min) while the apparatus is rotating at a specific speed (e.g., 850 rpm).[1] Continue pumping until the mobile phase emerges from the outlet and hydrodynamic equilibrium is established.

  • Sample Injection: Dissolve the enriched extract (from Protocol 1) in a mixture of the upper and lower phases (1:1 v/v). Inject the sample solution into the column through the injection port.

  • Fraction Collection: Continuously pump the mobile phase through the column and collect fractions at the outlet using a fraction collector. Monitor the effluent with a UV detector.

  • Analysis and Recovery: Analyze the collected fractions by HPLC to identify those containing pure this compound.[1] Combine the pure fractions and evaporate the solvent. After the separation, measure the volume of the stationary phase retained in the column to calculate the retention percentage.

Visualizations

G cluster_0 cluster_1 High-Resolution Options A Crude Methanol Extract (Edgeworthia chrysantha) B Solvent Partitioning (Enrich n-Butanol Fraction) A->B C Macroporous Resin Chromatography (Pre-purification) B->C D High-Resolution Chromatography C->D E Recrystallization (Final Polishing) D->E H1 HSCCC D->H1 H2 Preparative HPLC (Reversed-Phase) D->H2 F Purity & Structural Analysis (HPLC, LC-MS, NMR) E->F G Pure this compound (>99%) F->G

Caption: General workflow for the isolation and purification of this compound.

G start Purity of this compound is below target q1 Analyze by HPLC. Are peaks symmetric and sharp? start->q1 proc1 Check for co-eluting impurities. Are impurities present? q1->proc1 Yes proc2 Troubleshoot HPLC Method: - Reduce sample load - Change sample solvent - Check column health q1->proc2 No ans1_yes Yes ans1_no No sol1 Implement Orthogonal Chromatography: - Switch from Normal to Reverse Phase - Use HSCCC proc1->sol1 Yes sol2 Perform Final Polishing Step: - Recrystallization - Optimize gradient on Prep-HPLC proc1->sol2 No proc2->q1 ans2_yes Yes ans2_no No end Achieved Target Purity sol1->end sol2->end

Caption: Troubleshooting flowchart for improving this compound purity.

References

Technical Support Center: Edgeworoside C Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed experimental protocols for Edgeworoside C are not widely available in the public domain. This guide provides generalized protocols, troubleshooting advice, and frequently asked questions based on established methodologies for similar compounds known to induce apoptosis. Researchers should use this information as a starting point and optimize these protocols for their specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal concentration and incubation time for this compound to induce apoptosis?

A1: A dose-response and time-course experiment is crucial to determine the optimal conditions for your specific cell line. We recommend starting with a broad range of concentrations and several time points.

Experimental Protocol: Determining IC50 using MTT Assay

  • Cell Seeding: Plate your cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., ranging from 0.1 µM to 100 µM). Treat the cells with the different concentrations for various time points (e.g., 24, 48, and 72 hours).[1][2] Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Q2: How can I confirm that this compound is inducing apoptosis and not necrosis?

A2: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between apoptotic and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with this compound at the predetermined IC50 concentration for the optimal incubation time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Q3: What are the key molecular markers to investigate in the this compound-induced apoptotic pathway?

A3: Key markers include the activation of caspases (especially caspase-3) and changes in the expression of Bcl-2 family proteins.

Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)

  • Cell Lysis: Treat cells with this compound, harvest, and lyse them using a chilled lysis buffer.[3][4]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add the cell lysate, reaction buffer containing DTT, and the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[5]

  • Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance corresponds to the level of caspase-3 activity.[5]

Experimental Protocol: Western Blot for Bcl-2 and Bax

  • Protein Extraction: After treatment with this compound, lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6][7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the changes in the Bax/Bcl-2 ratio.[8]

Troubleshooting Guides

Table 1: Troubleshooting Cell Viability Assays (e.g., MTT)

Issue Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, pipetting errors, or compound precipitation.[9]Ensure a single-cell suspension before seeding. Calibrate pipettes and use proper pipetting techniques. Ensure the compound is fully dissolved.
Low signal or absorbance values Insufficient cell number or incubation time.Increase the number of cells seeded or extend the incubation time with the compound or MTT reagent.[9]
High background from media Some components in the media can react with the assay reagent.Test the media alone as a background control and subtract this value from the experimental wells.[10]

Table 2: Troubleshooting Apoptosis Assays (e.g., Annexin V/PI Flow Cytometry)

Issue Potential Cause Recommended Solution
Poor separation of cell populations Incorrect compensation settings, cell debris, or harsh cell handling.[11]Use single-stain controls for proper compensation. Gate out debris based on forward and side scatter. Handle cells gently during harvesting and staining.[12]
High percentage of necrotic cells in control Over-confluent cells, nutrient deprivation, or contamination.[12]Use cells in the logarithmic growth phase. Ensure proper cell culture maintenance and test for contamination.
No significant increase in apoptosis Suboptimal compound concentration or incubation time, or cell line resistance.[11]Perform a thorough dose-response and time-course experiment. Consider using a different cell line or a positive control to ensure the assay is working.[11]

Visualizing Potential Mechanisms

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Edgeworoside_C_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Edgeworoside_C This compound DR Death Receptors (e.g., DR4/DR5) Edgeworoside_C->DR Bcl2 Bcl-2 (Anti-apoptotic) Edgeworoside_C->Bcl2 Bax Bax (Pro-apoptotic) Edgeworoside_C->Bax Caspase8 Caspase-8 DR->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Investigating this compound

Edgeworoside_C_Workflow Start Start: Treat Cells with this compound Dose_Response Dose-Response & Time-Course (MTT Assay) Start->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Apoptosis_Assay Confirm Apoptosis (Annexin V/PI Staining) IC50->Apoptosis_Assay Mechanism Investigate Mechanism Apoptosis_Assay->Mechanism Caspase_Assay Caspase Activity Assay Mechanism->Caspase_Assay Western_Blot Western Blot (Bcl-2 family) Mechanism->Western_Blot End Conclusion Caspase_Assay->End Western_Blot->End

Caption: A generalized workflow for studying the effects of this compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of Edgeworoside C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of Edgeworoside C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting the complex NMR spectra of this natural product. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Troubleshooting Common Issues in NMR Spectroscopy of this compound

This section addresses specific problems you may encounter during the acquisition and interpretation of NMR data for this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor Signal-to-Noise Ratio Insufficient sample concentration.Increase the concentration of this compound in the NMR tube. If the sample is limited, increase the number of scans.
Improper shimming of the magnet.Re-shim the spectrometer to improve the magnetic field homogeneity.
Broad or Distorted Peaks Sample aggregation or poor solubility.Try a different deuterated solvent (e.g., DMSO-d6, Methanol-d4) or gently warm the sample.[1]
Presence of paramagnetic impurities.Purify the sample further using chromatographic techniques.
Overlapping Signals in the 1H NMR Spectrum The complex structure of this compound leads to crowded spectral regions, particularly the aromatic and sugar regions.- Utilize 2D NMR techniques like COSY and TOCSY to resolve overlapping multiplets and identify spin systems. - Try a different solvent which may induce differential chemical shifts.[1] - Acquire the spectrum at a higher magnetic field strength for better signal dispersion.
Difficulty in Assigning Quaternary Carbons Quaternary carbons do not have attached protons and therefore do not show correlations in HSQC or DEPT-135 spectra.- Use HMBC (Heteronuclear Multiple Bond Correlation) experiments. Look for 2-bond and 3-bond correlations from nearby protons to the quaternary carbon.[2] - Compare the observed chemical shifts with published data for similar coumarin glycosides.
Ambiguous Stereochemical Assignments 1D and standard 2D NMR experiments may not provide sufficient information to determine the relative or absolute stereochemistry.- Perform NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiments to identify through-space correlations between protons, which can help determine the relative stereochemistry. - Compare coupling constants (J-values) with those of known stereoisomers.
Presence of Impurities (e.g., residual solvent, grease) Contamination during sample preparation or from the NMR tube.- Ensure all glassware is scrupulously clean. - Use high-purity deuterated solvents. - For persistent solvent signals like ethyl acetate, co-evaporate the sample with a different solvent like dichloromethane.[1]

Frequently Asked Questions (FAQs)

1. What are the characteristic signals in the 1H NMR spectrum of this compound?

The 1H NMR spectrum of this compound is characterized by signals corresponding to a coumarin skeleton and a sugar moiety. Key signals include a pair of doublets for the H-3 and H-4 protons of the coumarin ring, aromatic protons, and signals for the anomeric proton and other sugar protons.[3]

2. How can I confirm the presence of the sugar moiety in this compound?

The presence of the sugar is indicated by the characteristic signals in the 1H and 13C NMR spectra. The anomeric proton typically appears as a doublet in the 1H NMR spectrum. The carbon signals of the sugar moiety can be identified in the 13C NMR spectrum. 2D NMR experiments like HSQC and HMBC will show correlations between the protons and carbons of the sugar unit, and HMBC can reveal the linkage between the sugar and the aglycone.

3. What is the role of 2D NMR in the structure elucidation of this compound?

2D NMR is crucial for the complete structural assignment of complex molecules like this compound.[4]

  • COSY (Correlation Spectroscopy) helps to identify proton-proton couplings within the same spin system, for example, to trace the connectivity within the sugar moiety.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is essential for connecting different structural fragments and assigning quaternary carbons.[2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule.

4. The integration of my 1H NMR spectrum does not give whole numbers. What should I do?

This can be due to the presence of impurities or residual water in the sample. Ensure the sample is pure and dry. If the issue persists, carefully select a well-resolved, isolated peak that is known to correspond to a single proton and set its integration to 1.0. Then, integrate the remaining peaks relative to this reference.

5. How can I be sure about the position of the glycosidic linkage?

The position of the glycosidic linkage can be determined using an HMBC experiment. A long-range correlation between the anomeric proton of the sugar and a carbon atom of the aglycone (the coumarin part) will definitively establish the attachment point.

NMR Data for this compound

The following tables summarize the reported 1H and 13C NMR data for this compound.[3]

Table 1: 1H NMR Data of this compound (in DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)
7'-OH10.6br s
H-48.09d9.5
............

(Note: A complete, detailed table would be populated here based on the full data from the cited literature.)

Table 2: 13C NMR Data of this compound (in DMSO-d6)

PositionChemical Shift (δ, ppm)
C-2160.2
C-4145.1
C-3112.1
......

(Note: A complete, detailed table would be populated here based on the full data from the cited literature.)

Experimental Protocols

General Protocol for NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in a suitable volume (typically 0.5-0.7 mL) of high-purity deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • 1D NMR Acquisition (1H and 13C):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and tune the probe.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

    • Acquire a standard 1H NMR spectrum.

    • Acquire a proton-decoupled 13C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH2, and CH3 groups.

  • 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY):

    • Using the same sample, set up the desired 2D NMR experiments.

    • Standard pulse programs available on the spectrometer software should be used.

    • Optimize the acquisition and processing parameters (e.g., number of scans, spectral width, relaxation delays) based on the sample concentration and the specific experiment.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the workflows for NMR data acquisition and interpretation.

NMR_Acquisition_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock, Tune, Shim transfer->lock_shim acq_1d Acquire 1D Spectra (1H, 13C, DEPT) lock_shim->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d

Caption: Workflow for NMR sample preparation and data acquisition.

NMR_Interpretation_Pathway H1_NMR 1H NMR COSY COSY H1_NMR->COSY Proton Connectivity HSQC HSQC H1_NMR->HSQC C13_NMR 13C NMR C13_NMR->HSQC Direct C-H Correlation Structure Structure Elucidation COSY->Structure HMBC HMBC HSQC->HMBC HMBC->Structure Long-Range C-H Connectivity

Caption: Logical pathway for NMR spectral interpretation.

References

Validation & Comparative

Unraveling the Biological Activities of Edgeworoside C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the therapeutic potential of natural compounds, comprehensive data on the biological activity of Edgeworoside C across various cell lines remains elusive in publicly available scientific literature. While the methodologies to assess such activities are well-established, specific experimental results for this compound—including its cytotoxic effects, induction of apoptosis, and impact on cellular signaling pathways—are not sufficiently documented to provide a detailed comparative analysis.

This guide aims to outline the standard experimental framework used to validate the biological activity of a compound like this compound. It will detail the established protocols for key assays and provide templates for data presentation and the visualization of cellular mechanisms. This information is intended to serve as a resource for researchers designing studies to investigate the potential of this compound or similar natural products.

In the Absence of Data: A Methodological Framework

To rigorously evaluate the biological activity of a novel compound, a series of standardized in vitro assays are typically employed. These assays provide quantitative data on the compound's effects on cell viability, proliferation, and the molecular mechanisms underlying these processes.

Table 1: Comparative Cytotoxicity of this compound (Hypothetical Data)
Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
A549Lung Carcinoma[Data Not Available][Data Not Available]
MCF-7Breast Adenocarcinoma[Data Not Available][Data Not Available]
HeLaCervical Cancer[Data Not Available][Data Not Available]
HepG2Hepatocellular Carcinoma[Data Not Available][Data Not Available]
PC-3Prostate Cancer[Data Not Available][Data Not Available]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Apoptosis Induction by this compound (Hypothetical Data)
Cell LineTreatment Concentration (µM)% Apoptotic Cells (Annexin V/PI Staining)Fold Change in Caspase-3 Activity
A549[Concentration][Data Not Available][Data Not Available]
MCF-7[Concentration][Data Not Available][Data Not Available]
HeLa[Concentration][Data Not Available][Data Not Available]

Apoptosis is a form of programmed cell death. Annexin V/PI staining and caspase activity assays are common methods to quantify apoptosis.

Standard Experimental Protocols

The following are detailed methodologies for the key experiments required to validate the biological activity of a compound like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[5][6][7][8]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be used to observe changes in the expression levels of key apoptosis-regulating proteins.[9][10][11][12]

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Cellular Pathways and Workflows

Diagrams are crucial for illustrating the complex interactions within signaling pathways and the logical flow of experimental procedures.

Experimental_Workflow Experimental Workflow for Assessing this compound Activity cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Culture Cell Line Seeding (A549, MCF-7, HeLa) Treatment This compound Treatment (Dose- and Time-Dependent) Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Apoptosis Markers) Treatment->Western_Blot IC50_Determination IC50 Value Calculation MTT_Assay->IC50_Determination Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Protein_Expression Analysis of Protein Expression Levels Western_Blot->Protein_Expression

Caption: Workflow for the in vitro validation of this compound's biological activity.

Apoptosis_Signaling_Pathway Hypothetical Apoptotic Pathway Induced by this compound cluster_0 Intrinsic Pathway cluster_1 Execution Pathway Edgeworoside_C This compound Mitochondria Mitochondria Edgeworoside_C->Mitochondria Stress Signal Bax Bax (Pro-apoptotic) Mitochondria->Bax Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway that could be modulated by this compound.

Note: The signaling pathway depicted is a generalized representation of the intrinsic apoptosis pathway and would require experimental validation to confirm its activation by this compound.

Conclusion

While a comprehensive comparative guide on the biological activity of this compound cannot be compiled at this time due to a lack of specific data, the experimental framework outlined above provides a clear roadmap for future research. The provided protocols and visualization templates offer a standardized approach to generate the necessary data to elucidate the therapeutic potential of this and other novel natural compounds. Further investigation is strongly encouraged to populate these frameworks with empirical data and unlock the full potential of this compound in the field of drug discovery and development.

References

Comparative Analysis of Edgeworoside C and Established Cardiac Glycosides: A Data-Driven Examination

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the pharmacological data for Edgeworoside C, precluding a direct, data-driven comparison with well-established cardiac glycosides such as Digoxin and Digitoxin. While this compound has been identified and isolated, its biological activities, particularly its effects on the cardiovascular system, remain largely uncharacterized in publicly accessible research.

This guide aims to provide a comparative framework based on the extensive data available for traditional cardiac glycosides and highlights the areas where research on this compound is critically needed.

Introduction to Cardiac Glycosides

Cardiac glycosides are a class of naturally derived compounds that have been used for centuries to treat heart conditions.[1] Their primary mechanism of action involves the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in cardiac muscle cells.[2] This inhibition leads to an increase in intracellular sodium, which in turn promotes an influx of calcium ions, resulting in stronger contractions of the heart muscle (positive inotropic effect).

Established Cardiac Glycosides: Digoxin and Digitoxin

Digoxin and Digitoxin, both derived from the foxglove plant (Digitalis purpurea), are the most well-known and studied cardiac glycosides. They are primarily used in the treatment of heart failure and certain types of cardiac arrhythmias.

Mechanism of Action:

The signaling pathway for established cardiac glycosides is well-documented.

CG Cardiac Glycoside (e.g., Digoxin) NKA Na+/K+-ATPase Pump CG->NKA Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in NCX Na+/Ca2+ Exchanger Na_in->NCX Alters Gradient Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR Stimulates Ca_release ↑ Ca2+ Release SR->Ca_release Contraction Increased Myocardial Contraction Ca_release->Contraction cluster_0 In Vitro Assays cluster_1 In Vivo Studies (Animal Models) Na+/K+-ATPase Inhibition Assay Na+/K+-ATPase Inhibition Assay Data Analysis & Comparison Data Analysis & Comparison Na+/K+-ATPase Inhibition Assay->Data Analysis & Comparison Isolated Cardiomyocyte Contraction Assay Isolated Cardiomyocyte Contraction Assay Isolated Cardiomyocyte Contraction Assay->Data Analysis & Comparison Hemodynamic Parameter Measurement Hemodynamic Parameter Measurement Hemodynamic Parameter Measurement->Data Analysis & Comparison Electrocardiogram (ECG) Analysis Electrocardiogram (ECG) Analysis Electrocardiogram (ECG) Analysis->Data Analysis & Comparison Toxicity and Dose-Response Studies Toxicity and Dose-Response Studies Toxicity and Dose-Response Studies->Data Analysis & Comparison

References

Comparative Guide to the Structure-Activity Relationship of Edgeworoside C and its Analogues in Anti-Inflammatory and Neuroprotective Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Edgeworoside C and its analogues, with a focus on their structure-activity relationships (SAR) in anti-inflammatory and neuroprotective contexts. While direct and extensive SAR studies on this compound are limited in publicly available literature, this guide synthesizes the existing data on this compound and related cardiac glycosides to provide insights into the structural determinants of their biological functions.

Introduction to this compound

This compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds known for their effects on cardiac muscle.[1] Structurally, it belongs to the cardenolide subgroup.[2] Recent research has expanded the therapeutic potential of cardiac glycosides beyond cardiology, with studies highlighting their anti-inflammatory, neuroprotective, and anticancer properties.[3][4][5] this compound, in particular, has been noted for its potent cytotoxic effects against certain cancer cell lines and its ability to modulate key inflammatory signaling pathways.

Anti-Inflammatory Activity: A Comparative Analysis

Cardiac glycosides, as a class, have demonstrated significant anti-inflammatory properties.[3][6] Their primary mechanism of action is often attributed to the inhibition of the Na+/K+-ATPase pump, which can lead to the modulation of various downstream signaling pathways, including the NF-κB pathway, a central regulator of inflammation.[5][7]

Structure-Activity Relationship Insights (Inferred from Cardiac Glycosides):

  • The Lactone Ring: The unsaturated lactone ring at the C17 position is crucial for binding to the Na+/K+-ATPase and is generally considered essential for biological activity.

  • The Steroid Core: The stereochemistry of the steroid nucleus, particularly the cis-fusion of the A/B and C/D rings and the trans-fusion of the B/C rings, is important for the overall shape and binding affinity of the molecule.

  • Sugar Moieties: The type, number, and linkage of sugar residues attached at the C3 position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, including its solubility, bioavailability, and potency.[8]

Quantitative Data on Anti-Inflammatory Activity:

Direct IC50 values for the anti-inflammatory activity of this compound are not extensively reported in the available literature. However, a study on Corchorusoside C, a structurally related cardiac glycoside, demonstrated its ability to inhibit the NF-κB pathway, suggesting a potential mechanism for anti-inflammatory action.

Compound/AnalogueTarget/AssayIC50/ActivityCitation
This compound NF-κB p65 and IKKα expression in TNF-α induced zebrafishInhibition observed[9]
Corchorusoside C DU-145 prostate cancer cell proliferation80 nM[9]

This table will be populated with more specific data as it becomes available in the literature.

Neuroprotective Activity: A Comparative Analysis

Emerging evidence suggests that cardiac glycosides possess neuroprotective properties, potentially through mechanisms that involve the modulation of inflammatory pathways and the reduction of excitotoxicity.[2][10][11]

Structure-Activity Relationship Insights (Inferred from Cardiac Glycosides):

Similar to the anti-inflammatory activity, the SAR for neuroprotection in cardiac glycosides is not fully elucidated but is believed to be linked to their interaction with the Na+/K+-ATPase and subsequent effects on neuronal signaling.

Quantitative Data on Neuroprotective Activity:

Specific quantitative data on the neuroprotective effects of this compound, such as IC50 values in models of glutamate-induced excitotoxicity, are not currently available in the reviewed literature. However, studies on other cardiac glycosides have shown promise.

Compound/AnalogueModel/AssayActivity/EndpointCitation
Neriifolin Oxygen-glucose deprivation in cortical brain slicesDose-dependent neuroprotection[2]
Digitoxin Oxygen-glucose deprivation in cortical brain slicesNeuroprotection observed[2]
Digoxin Oxygen-glucose deprivation in cortical brain slicesNeuroprotection observed[2]

This table will be populated with more specific data for this compound and its analogues as research progresses.

Signaling Pathway Modulation

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[1] Inhibition of this pathway is a key target for anti-inflammatory drug development. This compound has been shown to inhibit key components of the NF-κB pathway, such as NF-κB p65 and IKKα.[9]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates Edgeworoside_C This compound Edgeworoside_C->IKK_complex inhibits DNA DNA NFκB_n->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes induces

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. While direct evidence of this compound's effect on the MAPK pathway is limited, other cardiac glycosides are known to modulate its components.[5]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress/Cytokines MAPKKK MAPKKK (e.g., MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors activates Cardiac_Glycosides Cardiac Glycosides (Potential modulation) Cardiac_Glycosides->MAPKKK modulates Genes Inflammatory Gene Expression Transcription_Factors->Genes induces

Caption: General MAPK signaling pathway and potential modulation by cardiac glycosides.

Experimental Protocols

Anti-Inflammatory Activity Assay (LPS-induced RAW 264.7 cells)

This protocol describes a common in vitro method to assess the anti-inflammatory effects of compounds.

Anti_Inflammatory_Workflow A 1. Seed RAW 264.7 cells in 96-well plates B 2. Pre-treat with this compound or analogues (various concentrations) A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate for 24 hours C->D E 5. Measure Nitric Oxide (NO) in supernatant (Griess Assay) D->E F 6. Measure Cytokines (TNF-α, IL-6) in supernatant (ELISA) D->F G 7. Assess Cell Viability (MTT Assay) D->G Neuroprotection_Workflow A 1. Seed HT22 cells in 96-well plates B 2. Pre-treat with this compound or analogues (various concentrations) A->B C 3. Induce excitotoxicity with Glutamate (e.g., 5 mM) B->C D 4. Incubate for 24 hours C->D E 5. Assess Cell Viability (MTT Assay) D->E F 6. Measure Reactive Oxygen Species (ROS) (e.g., DCFH-DA assay) D->F

References

Edgeworoside C: A Potential Analgesic in Pain Management Compared to Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Edgeworoside C, a natural compound isolated from the barks and roots of Edgeworthia chrysantha, has demonstrated potential as an analgesic agent.[1][2] This guide provides a comparative overview of this compound's efficacy against established standard-of-care drugs for pain relief, based on available preclinical data. While quantitative data for a direct comparison is limited, this document summarizes the existing evidence and outlines the experimental protocols used in its evaluation.

Efficacy Comparison

A key study investigating the bioactivity of compounds from Edgeworthia chrysantha identified this compound as possessing analgesic properties.[1][2] The study utilized the acetic acid-induced writhing test in mice, a common model for screening peripheral analgesics. While the study reported a statistically significant analgesic effect for this compound, specific quantitative data on the dose-dependent inhibition of writhing responses or the median effective dose (ED50) are not publicly available.[1][2]

Standard-of-care drugs for pain, particularly inflammatory pain, include Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as ibuprofen and diclofenac. These drugs are widely used and have well-characterized efficacy profiles.

Table 1: Qualitative Comparison of this compound and Standard-of-Care Analgesics

FeatureThis compoundStandard-of-Care (NSAIDs - e.g., Ibuprofen)
Source Natural product from Edgeworthia chrysanthaSynthetic compounds
Analgesic Activity Demonstrated in preclinical models (acetic acid-induced writhing)[1][2]Clinically proven for mild to moderate pain
Quantitative Data Not publicly availableExtensive clinical data on efficacy and dosage
Mechanism of Action Not fully elucidated, likely involves peripheral pathwaysInhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis

Experimental Protocols

The primary method used to evaluate the analgesic effect of this compound is the acetic acid-induced writhing test .[1][2] This assay is a standard in vivo model for assessing the efficacy of peripherally acting analgesics.

Acetic Acid-Induced Writhing Test in Mice

Objective: To evaluate the analgesic activity of a test compound by measuring the reduction in abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid.

Methodology:

  • Animal Model: Male ICR mice are typically used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment before the experiment.

  • Grouping: Mice are randomly divided into control and treatment groups.

  • Drug Administration:

    • The control group receives a vehicle (e.g., saline or a solvent used to dissolve the test compound).

    • The positive control group receives a standard analgesic drug (e.g., aspirin or ibuprofen).

    • The test groups receive varying doses of this compound.

  • Induction of Writhing: After a set period following drug administration (e.g., 30-60 minutes), a solution of acetic acid (typically 0.6% in saline) is injected intraperitoneally to induce a writhing response.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (characterized by abdominal muscle contractions and stretching of the hind limbs) is counted for a specific duration (e.g., 15-30 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group using the following formula:

    % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100

  • Statistical Analysis: Statistical tests (e.g., ANOVA followed by Dunnett's test) are used to determine the significance of the observed analgesic effects.

Visualizing Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis animal_model Animal Model (ICR Mice) grouping Random Grouping animal_model->grouping drug_admin Drug Administration grouping->drug_admin drug_prep Drug Preparation (this compound, Control, Standard) drug_prep->drug_admin wait Waiting Period (30-60 min) drug_admin->wait acetic_acid Acetic Acid Injection (i.p.) wait->acetic_acid observation Observation of Writhing (15-30 min) acetic_acid->observation data_collection Count Writhing Responses observation->data_collection calculation Calculate % Inhibition data_collection->calculation stats Statistical Analysis calculation->stats

Fig 1. Experimental workflow for the acetic acid-induced writhing test.

pain_pathway cluster_stimulus Nociceptive Stimulus cluster_mediators Inflammatory Mediators cluster_nociceptor Nociceptor Activation cluster_cns Central Nervous System cluster_perception Pain Perception cluster_intervention Therapeutic Intervention stimulus Tissue Injury (e.g., Acetic Acid) prostaglandins Prostaglandins stimulus->prostaglandins bradykinin Bradykinin stimulus->bradykinin cytokines Cytokines stimulus->cytokines nociceptor Nociceptor Activation prostaglandins->nociceptor bradykinin->nociceptor cytokines->nociceptor spinal_cord Spinal Cord nociceptor->spinal_cord brain Brain spinal_cord->brain pain Pain Perception brain->pain nsaids NSAIDs nsaids->prostaglandins Inhibits Synthesis edgeworoside_c This compound (Hypothesized) edgeworoside_c->nociceptor Inhibits Activation?

Fig 2. Simplified signaling pathway of pain and inflammation.

Conclusion and Future Directions

The available evidence suggests that this compound possesses analgesic properties, positioning it as a potential candidate for further investigation in the field of pain management. However, the lack of publicly available quantitative efficacy data makes a direct and robust comparison with standard-of-care drugs like NSAIDs challenging.

Future research should focus on:

  • Quantitative Efficacy Studies: Determining the dose-response relationship and ED50 of this compound in various pain models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its analgesic effects.

  • Comparative Studies: Directly comparing the efficacy and safety profile of this compound with standard analgesics in head-to-head preclinical and, eventually, clinical trials.

A more comprehensive understanding of these aspects will be crucial in determining the therapeutic potential of this compound as a novel analgesic.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Edgeworoside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Edgeworoside C, a cardiac glycoside with significant pharmacological interest. The cross-validation of analytical methods is a critical step in drug development, ensuring data integrity, accuracy, and reliability across different laboratory settings and techniques. This document outlines the performance characteristics of commonly employed methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—and provides detailed experimental protocols to support their implementation.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of cardiac glycosides like this compound.

Performance ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **Typically ≥ 0.999Typically ≥ 0.997
Limit of Detection (LOD) ng levelpg to fg level
Limit of Quantification (LOQ) ng/mL range (e.g., 1.5–15 ng/g for herbs)[1]pg/mL to ng/mL range (e.g., 0.025–1 ng/mL for urine)[1]
Accuracy (Recovery %) 95-105%70-120%[1]
Precision (RSD %) ≤ 2%≤ 15-20%[1]
Specificity Moderate to HighVery High
Throughput ModerateHigh
Cost LowerHigher

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of cardiac glycosides, adaptable for this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various samples, offering a balance between performance and cost-effectiveness.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water (or a buffer solution like phosphate buffer) is commonly used. A typical gradient might start at 20% acetonitrile and increase to 80% over 20-30 minutes.

Sample Preparation:

  • Extraction: Solid samples (e.g., plant material) are extracted with a suitable solvent such as methanol or ethanol, often facilitated by sonication or maceration.

  • Purification: The crude extract may be purified using solid-phase extraction (SPE) to remove interfering substances.

  • Final Solution: The purified extract is dissolved in the initial mobile phase composition for injection.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Injection Volume: 10-20 µL

  • Detection Wavelength: Based on the UV absorbance maximum of this compound (typically determined by a UV scan). For similar compounds, wavelengths between 210-230 nm are common.

Validation Parameters:

  • Linearity: A calibration curve is constructed by analyzing a series of standard solutions of this compound at different concentrations.

  • Accuracy: Determined by spike-and-recovery experiments, where a known amount of this compound is added to a blank matrix and the recovery is calculated.

  • Precision: Assessed by repeatedly analyzing the same sample (repeatability) and by analyzing the sample on different days or by different analysts (intermediate precision).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification and analysis in complex biological matrices.

Instrumentation:

  • A UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • C18 or HILIC analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phase:

  • A gradient of acetonitrile or methanol with water, typically containing a small amount of an additive like formic acid (0.1%) to improve ionization.

Sample Preparation:

  • Extraction: Similar to the HPLC-UV method, but may require more rigorous cleanup to minimize matrix effects.

  • Purification: Solid-phase extraction (SPE) is highly recommended. Oasis® MAX or HLB cartridges are often used for cardiac glycosides.[1]

  • Internal Standard: An appropriate internal standard (e.g., a structurally similar compound not present in the sample) is added to correct for variations in sample processing and instrument response.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve maximum signal intensity for this compound.

Validation Parameters:

  • Linearity, Accuracy, and Precision: Evaluated similarly to the HPLC-UV method.

  • Matrix Effect: Assessed to determine if components of the sample matrix suppress or enhance the ionization of the analyte.

  • Limits of Detection (LOD) and Quantification (LOQ): Determined by analyzing serially diluted standard solutions and establishing the lowest concentration that can be reliably detected and quantified.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_methodA Method A (e.g., HPLC-UV) cluster_methodB Method B (e.g., LC-MS/MS) cluster_comparison Cross-Validation A_dev Method Development & Optimization A_val Full Method Validation A_dev->A_val A_sample Sample Analysis A_val->A_sample compare Statistical Comparison of Results A_sample->compare B_dev Method Development & Optimization B_val Full Method Validation B_dev->B_val B_sample Sample Analysis B_val->B_sample B_sample->compare bias Assessment of Bias compare->bias agreement Evaluation of Agreement compare->agreement conclusion Conclusion on Method Interchangeability bias->conclusion agreement->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a foundational understanding of the key considerations for the cross-validation of analytical methods for this compound. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific analytical challenges and objectives of the research. Rigorous validation and cross-validation are paramount to ensure the generation of high-quality, reproducible data in the development of pharmaceuticals and other regulated products.

References

Edgeworoside C vs. Digoxin: A Comparative Analysis of Cardiac Effects

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the known cardiac glycoside Digoxin and the potential cardiac effects of the coumarin Edgeworoside C.

Disclaimer: While extensive data exists for the cardiac effects of Digoxin, a well-established cardiac glycoside, there is currently a significant lack of published experimental data specifically detailing the cardiac effects of this compound. This compound is a coumarin isolated from the plant Edgeworthia chrysantha. Traditional use of a related species, Edgeworthia gardneri, for cardiovascular ailments suggests potential bioactivity. This guide, therefore, presents a comparative framework based on the established pharmacology of Digoxin and hypothesizes potential comparative points for this compound, should it be investigated for similar cardiac activity. The information presented for this compound is speculative and intended to guide future research.

Introduction

Digoxin, a purified cardiac glycoside extracted from the foxglove plant (Digitalis lanata), has been a cornerstone in the treatment of heart failure and certain arrhythmias for centuries.[1][2] Its primary mechanism of action involves the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in cardiac muscle cells.[3][4][5][6] This inhibition leads to a cascade of events culminating in increased intracellular calcium concentration, which enhances myocardial contractility (positive inotropic effect).

This compound is a coumarin compound isolated from the flower buds of Edgeworthia chrysantha.[4] While the flower buds of the related species Edgeworthia gardneri have been used in traditional medicine for cardiovascular diseases, specific pharmacological studies on the cardiac effects of this compound are not available in the current scientific literature.[3] This comparative guide will use the well-documented effects of Digoxin as a benchmark to outline the necessary experimental investigations required to characterize the potential cardiac effects of this compound.

Comparative Data Summary

The following table summarizes the known quantitative data for Digoxin and outlines the hypothetical data points that would be necessary to collect for this compound to enable a meaningful comparison.

ParameterDigoxinThis compound (Hypothetical Data to be Determined)
Mechanism of Action Inhibition of Na+/K+-ATPaseTo be determined (potential for Na+/K+-ATPase inhibition)
In Vitro Efficacy
Na+/K+-ATPase Inhibition (IC50)~20-40 nM (varies by isoform and tissue)Not available
Positive Inotropic Effect (EC50)~50-100 nM in isolated cardiomyocytesNot available
In Vivo Efficacy (Animal Models)
Increase in Cardiac ContractilityDose-dependent increase in dP/dtmaxNot available
Effect on Heart RateNegative chronotropic effect at therapeutic dosesNot available
Pharmacokinetics
Bioavailability (Oral)60-80%Not available
Half-life36-48 hoursNot available
EliminationPrimarily renalNot available
Therapeutic Index NarrowNot available
Toxicity
CardiotoxicityArrhythmias, heart blockNot available
Extracardiac ToxicityNausea, vomiting, visual disturbancesNot available

Mechanism of Action and Signaling Pathways

Digoxin

Digoxin exerts its cardiac effects primarily through the inhibition of the α-subunit of the Na+/K+-ATPase pump in the sarcolemma of cardiomyocytes.[5][6] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing a reduction in calcium extrusion and an increase in intracellular calcium concentration.[3][6] The increased cytosolic calcium is then taken up by the sarcoplasmic reticulum (SR) and released during subsequent action potentials, leading to a stronger interaction between actin and myosin filaments and thus, enhanced myocardial contractility.

Digoxin_Signaling_Pathway Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits Na_in Intracellular Na+ NaK_ATPase->Na_in Decreased Na+ efflux NCX Na+/Ca2+ Exchanger Na_in->NCX Alters gradient Ca_in Intracellular Ca2+ NCX->Ca_in Decreased Ca2+ efflux SR Sarcoplasmic Reticulum Ca_in->SR Increased Ca2+ uptake Contraction Increased Myocardial Contraction Ca_in->Contraction Leads to SR->Ca_in Increased Ca2+ release

Caption: Digoxin's signaling pathway leading to increased myocardial contraction.

This compound (Hypothetical)

To determine the mechanism of action of this compound, a series of experiments would be required. A primary hypothesis to investigate would be its potential interaction with the Na+/K+-ATPase, similar to other plant-derived cardiotonic compounds.

EdgeworosideC_Investigation_Workflow Start Start Investigation Assay1 Na+/K+-ATPase Activity Assay Start->Assay1 Result1 Inhibition? Assay1->Result1 Assay2 Calcium Imaging in Cardiomyocytes Result1->Assay2 Yes Conclusion Elucidate Mechanism Result1->Conclusion No (Explore other targets) Result2 Increased intracellular Ca2+? Assay2->Result2 Assay3 Electrophysiological Studies Result2->Assay3 Yes Result2->Conclusion No (Investigate Ca2+ sensitization) Assay3->Conclusion

Caption: Experimental workflow to investigate the cardiac mechanism of this compound.

Experimental Protocols

To facilitate future research, this section outlines the detailed methodologies for key experiments necessary to characterize the cardiac effects of this compound and compare them to Digoxin.

Na+/K+-ATPase Activity Assay

Objective: To determine if this compound inhibits Na+/K+-ATPase activity and to calculate its IC50 value in comparison to Digoxin.

Methodology:

  • Enzyme Source: Purified porcine or canine kidney Na+/K+-ATPase is a common commercially available source. Alternatively, microsomal fractions from cardiac tissue can be prepared.

  • Assay Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme. The activity is determined in the presence and absence of a specific Na+/K+-ATPase inhibitor (e.g., ouabain) to distinguish it from other ATPase activities.

  • Procedure:

    • Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, KCl, and NaCl.

    • Add varying concentrations of this compound or Digoxin (as a positive control) to the reaction mixture.

    • Pre-incubate the enzyme with the compounds for a defined period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding ATP.

    • Incubate for a specific time (e.g., 20-30 minutes) at 37°C.

    • Stop the reaction by adding a solution to quench the enzyme activity and develop color for Pi measurement (e.g., a solution containing malachite green and ammonium molybdate).

    • Measure the absorbance at a specific wavelength (e.g., 660 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using a sigmoidal dose-response curve fit.

Intracellular Calcium Measurement in Isolated Cardiomyocytes

Objective: To assess the effect of this compound on intracellular calcium transients in isolated adult ventricular cardiomyocytes.

Methodology:

  • Cell Isolation: Isolate ventricular myocytes from adult rats or mice using enzymatic digestion with collagenase and protease.

  • Calcium Indicator Loading: Load the isolated cardiomyocytes with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.

  • Experimental Setup: Place the dye-loaded cells in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.

  • Procedure:

    • Perfuse the cells with a physiological salt solution (e.g., Tyrode's solution).

    • Electrically stimulate the cells at a constant frequency (e.g., 1 Hz) to elicit regular calcium transients.

    • Record baseline calcium transients.

    • Perfuse the cells with a solution containing a known concentration of this compound or Digoxin.

    • Record the changes in the amplitude and kinetics (rise and decay times) of the calcium transients.

  • Data Analysis: Analyze the fluorescence signals to quantify changes in the amplitude of the systolic calcium transient and the diastolic calcium level. Compare the effects of this compound to those of Digoxin.

In Vivo Hemodynamic Assessment in an Animal Model of Heart Failure

Objective: To evaluate the in vivo effects of this compound on cardiac function in a relevant animal model.

Methodology:

  • Animal Model: Induce heart failure in rats or mice through methods such as coronary artery ligation or chronic pressure overload (e.g., transverse aortic constriction).

  • Drug Administration: Administer this compound or Digoxin to the animals via an appropriate route (e.g., intravenous, oral gavage).

  • Hemodynamic Monitoring:

    • Anesthetize the animals and insert a pressure-volume catheter into the left ventricle via the carotid artery.

    • Record baseline hemodynamic parameters, including heart rate, left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximal rates of pressure rise and fall (dP/dtmax and dP/dtmin).

    • Administer the test compound and continuously record the hemodynamic parameters over time.

  • Data Analysis: Analyze the changes in hemodynamic parameters from baseline after drug administration. Compare the magnitude and duration of the effects of this compound with those of Digoxin.

Conclusion

Digoxin remains a clinically relevant cardiac glycoside with a well-characterized mechanism of action centered on the inhibition of Na+/K+-ATPase. While the traditional use of plants from the Edgeworthia genus suggests potential cardiovascular activity, there is a clear need for rigorous scientific investigation into the specific effects of its constituent compounds, such as this compound. The experimental protocols outlined in this guide provide a roadmap for researchers to elucidate the cardiac pharmacology of this compound. Should this compound exhibit positive inotropic effects, a detailed comparative analysis with Digoxin, focusing on efficacy, potency, and safety, will be crucial for determining its potential as a novel therapeutic agent for cardiac disorders. Future studies should prioritize in vitro screening for Na+/K+-ATPase inhibition, followed by cellular and in vivo experiments to build a comprehensive pharmacological profile of this compound.

References

Replicating Edgeworoside C's Bioactivity: A Comparative Guide to Daphnane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivities of daphnane diterpenoids, a class of compounds to which Edgeworoside C belongs. Due to the limited publicly available data on this compound itself, this guide focuses on the well-documented cytotoxic and anti-inflammatory properties of structurally related daphnane diterpenoids. The information presented here is intended to assist researchers in designing experiments to replicate and expand upon the known biological effects of this compound class. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways associated with their activity.

Comparative Bioactivity Data

The following table summarizes the cytotoxic and anti-inflammatory activities of several daphnane diterpenoids, with doxorubicin and dexamethasone included as well-established comparators.

CompoundBioactivityCell Line/SystemIC50 ValueReference
Yuanhualine CytotoxicityA549 (Human Lung Carcinoma)7.0 nM[1]
Yuanhuahine CytotoxicityA549 (Human Lung Carcinoma)15.2 nM[1]
Yuanhuagine CytotoxicityA549 (Human Lung Carcinoma)24.7 nM[1]
Daphgenkin A CytotoxicitySW620 (Human Colon Cancer)3.0 µM[2][3]
Genkwadaphnin CytotoxicityHL-60 (Human Promyelocytic Leukemia)Not explicitly stated, but induced apoptosis[4]
Yuanhuacin CytotoxicityHL-60 (Human Promyelocytic Leukemia)Not explicitly stated, but induced apoptosis[4]
Doxorubicin CytotoxicityBT-20 (Triple-Negative Breast Carcinoma)320 nM[5]
Genkwadaphnin Anti-inflammatory (NO Production Inhibition)RAW 264.7 (Murine Macrophages)0.03 µM
Gniditrin Anti-inflammatory (NO Production Inhibition)RAW 264.7 (Murine Macrophages)0.07 µM
Yuanhuatine Anti-inflammatory (NO Production Inhibition)RAW 264.7 (Murine Macrophages)0.05 µM
Yuanhuacin Anti-inflammatory (NO Production Inhibition)BV-2 (Murine Microglial Cells)1-2 µM[6]
Dexamethasone Anti-inflammatory (NF-κB Inhibition)L929sA cells~6 µM (approximate IC50 for NF-κB inhibition)[7]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., daphnane diterpenoids, doxorubicin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plates for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages. The amount of nitrite, a stable and nonvolatile breakdown product of NO, is measured.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well or 96-well plate at a density of 1 x 10⁵ cells/mL and incubate overnight.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds (e.g., daphnane diterpenoids, dexamethasone) for 1-2 hours. Then, stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), and incubate for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of the collected supernatant.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production can be calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

Daphnane diterpenoids exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Induction of Apoptosis

Many daphnane diterpenoids, including genkwadaphnin and yuanhuacine, have been shown to induce apoptosis in cancer cells.[4] This programmed cell death is a critical mechanism for eliminating cancerous cells. The apoptotic process can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis. Studies have shown that some daphnane diterpenoids can induce apoptosis by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3 and caspase-9.[3]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Daphnane Diterpenoids Daphnane Diterpenoids Bax Bax Daphnane Diterpenoids->Bax Bcl2 Bcl2 Daphnane Diterpenoids->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf1 Apaf1 Cytochrome c->Apaf1 Pro-caspase-9 Pro-caspase-9 Apaf1->Pro-caspase-9 Apoptosome Apoptosome Pro-caspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified overview of the apoptosis signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[8] The activation of this pathway leads to the production of pro-inflammatory mediators such as nitric oxide (NO), cytokines, and chemokines. Terpenoids, including diterpenoids, are known to inhibit the NF-κB signaling pathway.[9] This inhibition can occur at various points, such as preventing the degradation of IκBα (the inhibitor of NF-κB), thereby blocking the translocation of NF-κB to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes. The anti-inflammatory effects of daphnane diterpenoids, such as the inhibition of NO production, are likely mediated, at least in part, through the suppression of the NF-κB pathway.

Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα-NF-κB Complex IκBα NF-κB IKK->IκBα-NF-κB Complex Phosphorylation IκBα IκBα NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation IκBα-NF-κB Complex->NF-κB IκBα degradation NF-κB (active) NF-κB (active) Nucleus->NF-κB (active) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB (active)->Pro-inflammatory Gene Expression Daphnane Diterpenoids Daphnane Diterpenoids Daphnane Diterpenoids->IKK

Caption: The NF-κB signaling pathway and its inhibition.

Modulation of the PI3K/Akt/mTOR Pathway

Recent studies have indicated that some daphnane diterpenoids can inhibit the PI3K/Akt/mTOR signaling pathway.[2][3] This pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a common feature of many cancers. By inhibiting this pathway, daphnane diterpenoids can induce cell cycle arrest and apoptosis in cancer cells, further highlighting their therapeutic potential.

Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Daphnane Diterpenoids Daphnane Diterpenoids Daphnane Diterpenoids->PI3K Daphnane Diterpenoids->Akt Daphnane Diterpenoids->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

This guide provides a foundational understanding of the bioactivity of daphnane diterpenoids, offering a starting point for researchers interested in this compound. The provided data and protocols should aid in the design of experiments to further elucidate the therapeutic potential of this class of natural products.

References

Head-to-head comparison of different Edgeworoside C extraction techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Edgeworoside C, a coumarin glycoside found in plants of the Thymelaeaceae family, such as Edgeworthia chrysantha, has garnered interest for its potential pharmacological activities. The choice of extraction method can significantly impact the yield, purity, and sustainability of the process. This guide provides a head-to-head comparison of conventional and modern techniques for the extraction of this compound, supported by experimental data from studies on this compound and related glycosides.

Comparative Analysis of Extraction Techniques

The following table summarizes the key quantitative parameters of four different extraction methods: Conventional Methanol Reflux, Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). It is important to note that while data for the conventional method for this compound is available, data for MAE, UAE, and SFE are inferred from studies on similar compounds in related plant species due to the limited specific research on this compound extraction with these advanced techniques.

ParameterConventional (Methanol Reflux)Microwave-Assisted Extraction (MAE)Ultrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Extraction Yield 45 mg from 110 mg of partially purified extract[1]High (yields can be comparable to or higher than conventional methods)5.41 mg/g (total flavonoids from Daphne genkwa)Variable, dependent on co-solvent
Purity >99% after HSCCC purification[1]Generally high, though requires further purificationHigh, but requires purificationHigh selectivity, can yield high purity extracts
Extraction Time Several hours5 - 30 minutes30 minutes30 - 120 minutes
Solvent Consumption High (e.g., 10 L for 3 kg of plant material)Low to moderateLow to moderateLow (CO2 is recycled), co-solvent usage is minimal
Operating Temperature Boiling point of methanol (~65°C)50 - 110°C60°C40 - 60°C
Energy Consumption HighLow to moderateLowModerate
Environmental Impact High due to large solvent volumesLower than conventional methodsLowLow (uses non-toxic, recyclable CO2)

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on published research and offer a practical guide for implementation in a laboratory setting.

Conventional Method: Methanol Reflux Extraction followed by High-Speed Counter-Current Chromatography (HSCCC)

This traditional method involves prolonged extraction with an organic solvent at its boiling point, followed by a purification step.

Experimental Protocol:

  • Plant Material Preparation: Air-dried stems and barks of Edgeworthia chrysantha are chopped into small pieces.

  • Extraction: The plant material (3 kg) is extracted with methanol (10 L) under reflux for several hours. This process is typically repeated multiple times (e.g., 5 times) to ensure exhaustive extraction.

  • Concentration: The combined methanol extracts are concentrated under vacuum to obtain a residue.

  • Fractionation: The residue is dissolved in water and subjected to liquid-liquid extraction with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to yield different fractions.

  • Purification by HSCCC: The n-butanol extract, which is rich in this compound, is further purified using High-Speed Counter-Current Chromatography.

    • Solvent System: A two-phase solvent system of ethyl acetate-ethanol-water (15:1:15, v/v/v) is used.

    • Operation: The HSCCC instrument is operated at a specific revolution speed (e.g., 850 rpm) and flow rate (e.g., 2.0 ml/min). The sample is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the column.

    • Fraction Collection: Fractions are collected and analyzed by HPLC to identify and isolate pure this compound.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant matrix, leading to a rapid extraction process. The following is a representative protocol for the extraction of coumarins.

Experimental Protocol:

  • Plant Material Preparation: Dried and powdered plant material is used.

  • Extraction: A specific amount of the powdered plant material is mixed with an appropriate solvent (e.g., 50% v/v aqueous ethanol) in a microwave extraction vessel.

  • Microwave Irradiation: The vessel is placed in a microwave reactor and subjected to microwave irradiation at a controlled power (e.g., 500 W) and temperature (e.g., 50°C) for a short duration (e.g., two cycles of 5 minutes).

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.

  • Purification: The crude extract requires further purification, for example by chromatography, to isolate this compound.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to induce cavitation in the solvent, which disrupts the plant cell walls and enhances mass transfer. The following protocol is based on the extraction of flavonoids from Daphne genkwa.[1]

Experimental Protocol:

  • Plant Material Preparation: Dried and powdered flower buds of the plant are used.

  • Extraction: The powdered material is mixed with 70% ethanol at a liquid-to-solid ratio of 30 mL/g in an extraction vessel.

  • Ultrasonication: The mixture is subjected to ultrasonic irradiation at a power of 225 W and a temperature of 60°C for 30 minutes.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under vacuum to yield the crude extract.

  • Purification: The resulting extract is then subjected to purification steps, such as macroporous resin chromatography, to isolate the target compounds.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. The properties of the supercritical fluid can be tuned by changing the pressure and temperature to achieve selective extraction.

Experimental Protocol:

  • Plant Material Preparation: The plant material is dried and ground to a specific particle size.

  • Extraction: The ground material is packed into an extraction vessel. Supercritical CO2, often modified with a co-solvent like ethanol to increase the solubility of polar compounds, is pumped through the vessel at a controlled pressure (e.g., 240 bar) and temperature (e.g., 60°C).

  • Separation: The extract-laden supercritical fluid flows into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

  • Collection: The precipitated extract is collected. The CO2 can be recycled back to the extractor.

  • Purification: The collected extract may require further purification to isolate this compound.

Visualizing the Extraction Workflows

To better illustrate the procedural flow of each extraction technique, the following diagrams have been generated using the DOT language.

Extraction_Workflows cluster_Conventional Conventional Method cluster_MAE Microwave-Assisted Extraction cluster_UAE Ultrasound-Assisted Extraction cluster_SFE Supercritical Fluid Extraction Conventional_Start Plant Material Conventional_Step1 Methanol Reflux Conventional_Start->Conventional_Step1 Conventional_Step2 Concentration Conventional_Step1->Conventional_Step2 Conventional_Step3 Fractionation Conventional_Step2->Conventional_Step3 Conventional_Step4 HSCCC Purification Conventional_Step3->Conventional_Step4 Conventional_End Pure this compound Conventional_Step4->Conventional_End MAE_Start Plant Material MAE_Step1 Microwave Irradiation MAE_Start->MAE_Step1 MAE_Step2 Filtration & Concentration MAE_Step1->MAE_Step2 MAE_Step3 Purification MAE_Step2->MAE_Step3 MAE_End Pure this compound MAE_Step3->MAE_End UAE_Start Plant Material UAE_Step1 Ultrasonication UAE_Start->UAE_Step1 UAE_Step2 Filtration & Concentration UAE_Step1->UAE_Step2 UAE_Step3 Purification UAE_Step2->UAE_Step3 UAE_End Pure this compound UAE_Step3->UAE_End SFE_Start Plant Material SFE_Step1 Supercritical CO2 Extraction SFE_Start->SFE_Step1 SFE_Step2 Separation SFE_Step1->SFE_Step2 SFE_Step3 Purification SFE_Step2->SFE_Step3 SFE_End Pure this compound SFE_Step3->SFE_End

Caption: A comparative workflow of different this compound extraction techniques.

Conclusion

The choice of an optimal extraction technique for this compound depends on the specific requirements of the researcher or manufacturer.

  • Conventional methanol reflux followed by HSCCC can yield highly pure this compound, but it is time-consuming and requires large volumes of organic solvents, making it less environmentally friendly and costly for large-scale production.[1]

  • Microwave-Assisted Extraction (MAE) offers a significant reduction in extraction time and solvent consumption compared to conventional methods. It is a promising green alternative for efficient extraction.

  • Ultrasound-Assisted Extraction (UAE) is another green and efficient technique that operates at relatively low temperatures, which is beneficial for thermally sensitive compounds. The extraction of flavonoids from a related Daphne species demonstrates its potential for high-yield extraction in a short time.[1]

  • Supercritical Fluid Extraction (SFE) stands out for its use of non-toxic and recyclable CO2, making it a highly environmentally friendly option. Its selectivity can be finely tuned, potentially leading to extracts with high purity, although the initial equipment cost can be high.

For researchers focused on high purity for analytical purposes, the conventional method with HSCCC purification remains a robust option. For those prioritizing speed, efficiency, and environmental sustainability, both MAE and UAE present compelling alternatives. SFE is particularly attractive for industrial applications where green technology and high selectivity are paramount. Further research directly comparing these modern techniques for the extraction of this compound from Edgeworthia chrysantha would be invaluable for optimizing its production for pharmaceutical and research applications.

References

Evaluating the Therapeutic Index: A Comparative Analysis of Edgeworoside C, Cardiac Glycosides, and Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical quantitative measure in pharmacology that gauges the relative safety of a drug. It is the ratio between the toxic dose and the therapeutic dose of a drug, and a higher TI indicates a wider margin of safety for clinical use. This guide provides a comparative evaluation of the therapeutic index of Edgeworoside C against established compounds such as the cardiac glycoside Digoxin and standard chemotherapeutic agents Paclitaxel and Doxorubicin. Due to the limited publicly available data on the specific therapeutic index of this compound, this comparison is based on the known characteristics of its chemical class, coumarins, and available data for the comparator compounds.

Quantitative Data Summary

CompoundChemical ClassIn Vitro Cytotoxicity (IC50)In Vivo Toxicity (LD50, mice)In Vivo Efficacy (ED50, cancer models)Therapeutic Index (TI = LD50/ED50)
This compound CoumarinData Not AvailableData Not AvailableData Not AvailableData Not Available
Digoxin Cardiac Glycoside0.10 - 0.12 µM (NSCLC cell lines)[1][2]17.78 - 28.27 mg/kg (oral)1.0 mg/kg/day (in vivo NSCLC model)[1]~18-28 (oral, estimated)
Paclitaxel Taxane2.5 - 7.5 nM (various human tumor cell lines)[3][4]12 - 32.53 mg/kg (intraperitoneal)~20 mg/kg (in vivo models)[5]~0.6 - 1.6 (intraperitoneal, estimated)
Doxorubicin Anthracycline0.07 - 20 µM (various human cancer cell lines)[6][7][8]4.6 - 13.5 mg/kg (intraperitoneal/intravenous)[9]Data Not AvailableLow (generally acknowledged)

Note: The therapeutic indices are estimations based on available, and sometimes varied, preclinical data. Direct comparison is challenging due to differences in experimental models, cell lines, and administration routes.

Experimental Protocols

The determination of a compound's therapeutic index involves a series of preclinical in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Efficacy and Toxicity Studies

These studies are conducted in animal models to determine the effective dose (ED50) and the lethal dose (LD50).

  • Animal Model: A suitable animal model, typically mice, is chosen. For efficacy studies, human tumor xenografts are often established in immunocompromised mice.

  • Dose Administration: The compound is administered to different groups of animals at various doses through a clinically relevant route (e.g., oral, intravenous, intraperitoneal).

  • Efficacy (ED50) Determination:

    • In tumor-bearing models, tumor volume is measured regularly.

    • The ED50 is the dose of the compound that produces a 50% reduction in tumor growth or a desired therapeutic effect in 50% of the animals.

  • Toxicity (LD50) Determination:

    • Animals are monitored for signs of toxicity, including weight loss, behavioral changes, and mortality.

    • The LD50 is the dose that is lethal to 50% of the animals in a group.

  • Therapeutic Index Calculation: The therapeutic index is calculated as the ratio of LD50 to ED50.

Visualizations

Experimental Workflow for Therapeutic Index Determination

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay Treatment with Compound IC50 Determination IC50 Determination MTT Assay->IC50 Determination Therapeutic Index Calculation Therapeutic Index Calculation IC50 Determination->Therapeutic Index Calculation Animal Model Animal Model Dose Administration Dose Administration Animal Model->Dose Administration Efficacy Study (ED50) Efficacy Study (ED50) Dose Administration->Efficacy Study (ED50) Toxicity Study (LD50) Toxicity Study (LD50) Dose Administration->Toxicity Study (LD50) Efficacy Study (ED50)->Therapeutic Index Calculation Toxicity Study (LD50)->Therapeutic Index Calculation

Caption: Workflow for determining the therapeutic index of a compound.

Generalized Signaling Pathways

signaling_pathways cluster_coumarin Coumarin (e.g., this compound) cluster_cardiac_glycoside Cardiac Glycoside (e.g., Digoxin) Coumarin Coumarin PI3K PI3K Coumarin->PI3K Inhibition Apoptosis Apoptosis Coumarin->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Inhibition Cardiac Glycoside Cardiac Glycoside Na+/K+-ATPase Na+/K+-ATPase Cardiac Glycoside->Na+/K+-ATPase Inhibition STAT3 STAT3 Cardiac Glycoside->STAT3 Inhibition NF-kB NF-kB Cardiac Glycoside->NF-kB Inhibition Anticancer Effects Anticancer Effects Na+/K+-ATPase->Anticancer Effects STAT3->Anticancer Effects NF-kB->Anticancer Effects

Caption: Simplified anticancer signaling pathways.

Conceptual Comparison of Therapeutic Indices

therapeutic_index_comparison Compound Compound This compound (Coumarin) This compound (Coumarin) Therapeutic Index Therapeutic Index Potentially Moderate to High Potentially Moderate to High Digoxin (Cardiac Glycoside) Digoxin (Cardiac Glycoside) Narrow to Moderate Narrow to Moderate Paclitaxel / Doxorubicin Paclitaxel / Doxorubicin Narrow Narrow

Caption: Conceptual comparison of therapeutic indices.

Discussion and Conclusion

A direct comparison of the therapeutic index of this compound with Digoxin, Paclitaxel, and Doxorubicin is hampered by the absence of specific preclinical data for this compound. However, based on the general characteristics of the chemical classes, some inferences can be drawn.

  • This compound (Coumarins): Coumarins are a diverse class of natural products with a wide range of biological activities, including anticancer effects. Some coumarins have shown promising selectivity for cancer cells over normal cells in preclinical studies. This suggests that some coumarin derivatives may possess a favorable therapeutic index. However, hepatotoxicity has been reported for some coumarins at high doses, which would be a critical factor in determining the therapeutic window.

  • Digoxin (Cardiac Glycosides): Cardiac glycosides, like Digoxin, have a notoriously narrow therapeutic index.[6] While they exhibit potent anticancer activity, the dose required for a therapeutic effect is often close to the dose that causes significant toxicity, particularly cardiotoxicity.

  • Paclitaxel and Doxorubicin (Standard Chemotherapeutics): Conventional cytotoxic chemotherapies generally have a low therapeutic index. Their mechanism of action, which targets rapidly dividing cells, affects both cancerous and healthy cells, leading to a range of side effects. This lack of selectivity contributes to their narrow therapeutic window.

References

Safety Operating Guide

Prudent Disposal of Edgeworoside C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are integral to laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Edgeworoside C, a coumarin isolated from the flower buds of Edgeworthia chrysantha[1]. Due to the absence of specific, publicly available disposal directives for this compound, it is imperative to treat it as a potentially hazardous substance and adhere to the highest safety standards.

I. Essential Safety and Handling Information

II. Step-by-Step Disposal Procedures

The following protocols are based on standard best practices for the disposal of research chemicals with unknown hazard profiles.

Step 1: Waste Identification and Segregation

Proper segregation of waste streams is critical to prevent unintended chemical reactions and ensure compliant disposal.

  • Solid Waste:

    • Unused or expired this compound.

    • Contaminated materials such as weighing papers, pipette tips, and absorbent pads.

  • Liquid Waste:

    • Solutions containing this compound.

    • Solvents used to rinse contaminated glassware.

  • Contaminated Sharps:

    • Needles, syringes, or broken glassware contaminated with this compound.

Step 2: Waste Collection and Containment

  • Solid Waste: Collect all solid waste in a designated, leak-proof container clearly labeled "this compound Solid Waste."

  • Liquid Waste: Collect all liquid waste in a dedicated, sealed, and chemical-resistant container. The container must be clearly labeled "this compound Liquid Waste" and include the solvent composition. Do not pour this compound solutions down the drain.

  • Contaminated Sharps: Place all contaminated sharps in a rigid, puncture-resistant sharps container that is clearly labeled.

Step 3: Storage of Chemical Waste

Store all waste containers in a designated, well-ventilated chemical waste storage area. This area should be secure and away from incompatible materials.

Step 4: Final Disposal

Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always follow all local, state, and federal regulations for chemical waste disposal.

III. Quantitative Data Summary

Due to the limited publicly available data, a quantitative summary of this compound's specific hazards is not possible. The following table provides a qualitative guide for waste management.

Waste TypeContainer RequirementsDisposal Route
Solid Waste Leak-proof, sealed container labeled with contents.Collection by licensed hazardous waste disposal service.
Liquid Waste Sealed, chemical-resistant container labeled with contents.Collection by licensed hazardous waste disposal service.
Contaminated Sharps Puncture-resistant sharps container.Collection by licensed hazardous waste disposal service or as per institutional guidelines.
Empty Containers Deface or remove original label.Dispose of as regular waste if thoroughly decontaminated; otherwise, treat as chemical waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

EdgeworosideC_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal start Handling of this compound waste_generated Waste Generated start->waste_generated solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_generated->solid_waste Solid? liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_generated->liquid_waste Liquid? sharps_waste Contaminated Sharps waste_generated->sharps_waste Sharp? solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container storage Designated Hazardous Waste Storage Area solid_container->storage liquid_container->storage sharps_container->storage disposal_service Licensed Hazardous Waste Disposal Service storage->disposal_service

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.